1-(4-Cyanophenyl)cyclobutanecarboxylic acid
Description
BenchChem offers high-quality 1-(4-Cyanophenyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyanophenyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSUZJOUXGAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a unique molecule that stands at the intersection of several key areas in medicinal chemistry and materials science. Its rigid cyclobutane core, substituted with a polar cyanophenyl group and an acidic carboxylic acid moiety, imparts a distinct set of physicochemical properties that are of significant interest in drug design and the development of novel materials. The cyanophenyl group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, while the carboxylic acid provides a handle for salt formation, esterification, and amide bond coupling, making it a versatile building block.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, alongside detailed experimental protocols for their determination. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the scientific rationale behind the analytical techniques used to acquire it, ensuring a deep and practical understanding for researchers in the field.
Molecular Structure and Key Features
The structure of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, with its combination of a non-planar saturated ring and a planar aromatic system, presents an interesting case for conformational analysis and intermolecular interactions.
Caption: Molecular Structure of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.
Physicochemical Properties: A Tabulated Summary
Direct experimental data for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is not extensively available in the public domain. Therefore, the following table includes a combination of data from supplier information, predictions based on its chemical structure, and comparative data from structurally analogous compounds. This approach provides a scientifically grounded estimation of its properties.
| Property | Value (Predicted/Inferred) | Data Source/Analogy | Significance in Research and Drug Development |
| IUPAC Name | 1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | - | Standardized nomenclature for unambiguous identification. |
| CAS Number | 1314710-36-5 | Fluorochem | Unique registry number for database searches and regulatory purposes. |
| Molecular Formula | C₁₂H₁₁NO₂ | - | Determines molecular weight and elemental composition. |
| Molecular Weight | 201.22 g/mol | - | Crucial for stoichiometric calculations in synthesis and formulation. |
| Melting Point | 80-90 °C (range for chloro analog) | Inferred from 1-(4-chlorophenyl)cyclobutanecarboxylic acid[1] | Indicates purity and the strength of the crystal lattice. A defined melting point is critical for solid dosage form development. |
| Boiling Point | > 300 °C (estimated) | Inferred from analogous aromatic carboxylic acids[1] | High boiling point is expected due to hydrogen bonding and molecular weight. Relevant for purification by distillation if applicable, though decomposition may occur. |
| pKa | ~4.3 (predicted) | Predicted for 1-(4-chlorophenyl)cyclobutanecarboxylic acid[1] | Governs the ionization state at different pH values, which profoundly impacts solubility, absorption, and interaction with biological targets. |
| LogP (XlogP) | 1.4 (predicted for cyclopropane analog) | PubChem (for 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid)[2] | A measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes (ADME properties). |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, DMSO) | General properties of aromatic carboxylic acids[3] | Affects formulation strategies, bioavailability, and the choice of solvents for synthesis and analysis. |
Spectroscopic and Analytical Characterization
The unique structural features of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid give rise to a characteristic spectroscopic fingerprint. While a dedicated spectrum for this specific molecule is not publicly available, we can predict the key features based on the known absorptions of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
-
Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4][5]
-
Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Sharp peaks will appear just below 3000 cm⁻¹.
-
Nitrile C≡N Stretch: A sharp, intense absorption should be observed in the range of 2220-2240 cm⁻¹, a region with few other interfering peaks.[6][7]
-
Carbonyl C=O Stretch: A strong, sharp peak is expected around 1700-1725 cm⁻¹ for the hydrogen-bonded carboxylic acid.[4][5]
-
Aromatic C=C Bending: Several peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10-13 ppm range.[4]
-
Aromatic Protons: The protons on the cyanophenyl ring will appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Cyclobutane Protons: The aliphatic protons of the cyclobutane ring will appear as complex multiplets in the upfield region, likely between 1.5 and 3.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon will be observed in the downfield region, typically between 170-185 ppm.[4][5]
-
Nitrile Carbon (-C≡N): The nitrile carbon signal is expected in the 115-125 ppm range.[6][7]
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with the carbon attached to the cyano group and the carbon attached to the cyclobutane ring showing characteristic shifts.
-
Cyclobutane Carbons: The aliphatic carbons of the cyclobutane ring will appear in the upfield region of the spectrum. The quaternary carbon will be less intense than the CH₂ carbons.
-
Experimental Protocols for Physicochemical Property Determination
The following protocols are detailed, step-by-step methodologies for determining the key physicochemical properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids have a sharp, well-defined melting point range, while impurities tend to depress and broaden this range. The capillary method is a simple and widely used technique for this determination.[8]
Protocol:
-
Sample Preparation:
-
Ensure the sample of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is completely dry by placing it in a desiccator under vacuum for at least 24 hours.
-
Finely pulverize a small amount of the dried sample using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube (sealed at one end).
-
Press the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the tube.[9]
-
Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.
-
-
Measurement:
-
Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
-
Set the heating rate to a rapid increase (e.g., 10-15 °C per minute) to get an approximate melting point.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow increase (1-2 °C per minute) as you approach the expected melting point.[10]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This is the melting point range.
-
Repeat the measurement at least two more times and calculate the average melting point range.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Solubility Determination (Shake-Flask Method)
Rationale: Solubility is a critical parameter that affects a drug's dissolution rate and bioavailability. The shake-flask method is the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at pH 7.4, ethanol). The presence of excess solid is crucial to ensure equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
Dilute the collected sample with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The cyano and phenyl groups provide a strong chromophore for UV detection.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.
-
Conclusion
1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has provided a detailed overview of these properties, leveraging a combination of available data, predictive methods, and established analytical protocols. By not only presenting the data but also elucidating the experimental rationale, this document aims to empower researchers to confidently work with and further explore the potential of this versatile molecule. The self-validating nature of the described protocols, grounded in fundamental chemical principles, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
References
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J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]
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Edisco. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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University of Calgary. (n.d.). Melting Point. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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An In-depth Technical Guide to 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzonitrile, with the CAS number 53312-80-4, is a strategically important building block in modern organic synthesis. Its unique trifunctional aromatic structure, featuring an amino group, a nitrile moiety, and a fluorine atom, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular weight, key properties, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings.
Core Molecular Attributes: Structure and Weight
The foundational characteristics of 4-Amino-2-fluorobenzonitrile are summarized below, providing a clear understanding of its molecular identity.
Chemical Structure
The structure of 4-Amino-2-fluorobenzonitrile consists of a benzene ring substituted with an amino group (-NH₂) at position 4, a fluorine atom (-F) at position 2, and a nitrile group (-C≡N) at position 1. This arrangement of functional groups imparts a unique reactivity profile, which is discussed in subsequent sections.
Caption: Chemical structure of 4-Amino-2-fluorobenzonitrile.
Molecular Formula and Weight
The molecular formula of 4-Amino-2-fluorobenzonitrile is C₇H₅FN₂ .[3] This corresponds to a molecular weight of approximately 136.13 g/mol .[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis and research.
Physical Properties
The table below summarizes the key physical properties of 4-Amino-2-fluorobenzonitrile.
| Property | Value | Source |
| Appearance | Off-white to yellow or brown crystalline powder | [1][4] |
| Boiling Point | 288.2 °C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1] |
| Flash Point | 128.1 °C | [1] |
| Storage Temperature | 0-8 °C, in a dry, dark place | [4] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of 4-Amino-2-fluorobenzonitrile. The following are the expected spectroscopic signatures:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. The amine protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms. The carbon atoms attached to the fluorine and nitrile groups will have characteristic chemical shifts, and the carbon attached to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring will also exhibit smaller carbon-fluorine couplings.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands corresponding to its functional groups. Key expected peaks include:
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 136. The fragmentation pattern would show losses of HCN, F, and other fragments characteristic of the molecule.
Synthesis of 4-Amino-2-fluorobenzonitrile
The synthesis of 4-Amino-2-fluorobenzonitrile is typically achieved through multi-step organic reactions, often starting from readily available fluorinated benzene derivatives.[1][6] A common and scalable approach involves the ammonolysis of a suitable precursor, such as 2-fluoro-4-chlorobenzonitrile.[6]
Experimental Protocol: Ammonolysis of 2-Fluoro-4-chlorobenzonitrile
This protocol describes a general procedure for the synthesis of 4-Amino-2-fluorobenzonitrile.
Reaction Scheme:
Caption: Synthesis of 4-Amino-2-fluorobenzonitrile via ammonolysis.
Materials:
-
2-Fluoro-4-chlorobenzonitrile
-
Aqueous ammonia (e.g., 28-30%)
-
Ethanol
-
Toluene (for extraction/recrystallization)
-
Pressure reactor
Procedure:
-
Charging the Reactor: In a suitable pressure reactor, dissolve 2-fluoro-4-chlorobenzonitrile in ethanol.
-
Addition of Ammonia: Add an excess of aqueous ammonia to the solution. The use of a significant excess of ammonia is crucial to drive the reaction to completion and minimize the formation of side products.
-
Reaction: Seal the reactor and heat the mixture to 120-130 °C. The reaction is typically run for several hours (e.g., 8-12 hours) under the resulting pressure. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia. The resulting crude product may precipitate out.
-
Purification: The crude 4-Amino-2-fluorobenzonitrile can be purified by recrystallization from a suitable solvent system, such as toluene-heptane, or by column chromatography on silica gel.
Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and acquiring its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), which should be compared with reference data. High-purity material (typically >98%) is essential for its use as a building block in subsequent synthetic steps.[6]
Applications in Drug Discovery and Development
4-Amino-2-fluorobenzonitrile is a valuable building block due to the combined electronic effects of its functional groups. The fluorine atom, in particular, plays a significant role in modern medicinal chemistry.
The Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates can profoundly and often beneficially alter their properties:[1][2]
-
Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donors and electron-poor regions of proteins, potentially increasing the potency of a drug.[7][8]
-
Physicochemical Properties: Fluorine substitution can modulate the lipophilicity and pKa of a molecule, which can improve its absorption, distribution, and overall pharmacokinetic profile.[7]
Synthetic Utility of 4-Amino-2-fluorobenzonitrile
The amino and nitrile groups of 4-Amino-2-fluorobenzonitrile provide versatile handles for a variety of chemical transformations. The amino group is a key nucleophile for forming C-N bonds, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
A notable application of 4-Amino-2-fluorobenzonitrile is in the synthesis of novel diarylpyrimidine derivatives as potent HIV-1 NNRTIs.[9] In this context, the amino group of 4-Amino-2-fluorobenzonitrile participates in a palladium-catalyzed Buchwald-Hartwig amination reaction.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for the Buchwald-Hartwig amination using 4-Amino-2-fluorobenzonitrile.
Detailed Protocol Insights:
-
Catalyst System: The choice of palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. For electron-rich anilines like 4-Amino-2-fluorobenzonitrile, bulky electron-rich phosphine ligands (e.g., BINAP, XPhos) are often employed to facilitate the catalytic cycle.[9][10]
-
Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOᵗBu), is required to deprotonate the amine and facilitate the reaction.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
-
Anhydrous Conditions: The use of anhydrous solvents is important to avoid side reactions.
This application highlights how 4-Amino-2-fluorobenzonitrile can be used to introduce a fluorinated, cyano-containing aryl group into a larger molecule, leveraging the beneficial effects of fluorine in the final drug candidate.[9]
Safety and Handling
4-Amino-2-fluorobenzonitrile is classified as a hazardous substance and should be handled with appropriate precautions. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
4-Amino-2-fluorobenzonitrile (CAS 53312-80-4) is a highly valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of an amino group for nucleophilic reactions, a nitrile group for further functionalization, and a strategically placed fluorine atom for modulating molecular properties makes it a key intermediate for the creation of novel and effective compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development.
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- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
Solubility profile of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(4-cyanophenyl)cyclobutanecarboxylic acid in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound to advance their work in areas such as formulation development, process chemistry, and analytical method development. The guide outlines the theoretical underpinnings of solubility, provides a detailed experimental protocol for solubility determination using the gold-standard shake-flask method, and discusses the anticipated solubility trends based on solvent characteristics.
Introduction: The Critical Role of Solubility in Drug Development
1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science. Its rigid cyclobutane core and functional groups—a carboxylic acid and a cyanophenyl moiety—confer a unique combination of polarity and structural complexity. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1] A thorough understanding of a compound's solubility in a range of organic solvents is paramount for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of amorphous solid dispersions to enhance bioavailability.[2][3]
-
Crystallization and Purification: Designing efficient recrystallization processes to obtain pure, crystalline material with the desired polymorphic form.[4][5]
-
Process Chemistry: Developing robust and scalable synthetic routes where the compound is a reactant or product, requiring its dissolution for reactions and subsequent isolation.
-
Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Violet/Visible (UV/Vis) spectroscopy.
This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of 1-(4-cyanophenyl)cyclobutanecarboxylic acid.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into solution equals the rate of crystallization from the solution.[3] The adage "like dissolves like" is a useful starting point, suggesting that substances with similar polarities are more likely to be soluble in one another. For 1-(4-cyanophenyl)cyclobutanecarboxylic acid, several molecular features will dictate its solubility in different organic solvents:
-
The Carboxylic Acid Group: This polar functional group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents like alcohols.[6][7]
-
The Cyanophenyl Group: The nitrile group is polar and can act as a hydrogen bond acceptor. The phenyl ring, while generally nonpolar, contributes to potential π-π stacking interactions.
-
The Cyclobutane Ring: This is a nonpolar, hydrophobic moiety that will favor solubility in less polar solvents.[6]
The overall solubility will be a balance of these competing factors. The general solubility of carboxylic acids in organic solvents like ethanol, toluene, and diethyl ether is a good starting point for our investigation.[7]
Experimental Determination of Thermodynamic Solubility
For definitive solubility data, the shake-flask method is the most reliable and widely used technique, particularly for compounds with low to moderate solubility.[2][8] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Proposed Solvents for Screening
A diverse set of organic solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. A suggested initial solvent screen is presented in Table 1.
Table 1: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid group. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Can accept hydrogen bonds and have strong dipole moments. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate polarity, can accept hydrogen bonds. |
| Esters | Ethyl Acetate | A common solvent with moderate polarity. |
| Aromatic | Toluene | Nonpolar, to assess the contribution of the phenyl ring to solubility. |
| Alkanes | Heptane, Hexane | Nonpolar, to establish a baseline for low solubility. |
Detailed Experimental Protocol: The Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of 1-(4-cyanophenyl)cyclobutanecarboxylic acid.
Materials:
-
1-(4-Cyanophenyl)cyclobutanecarboxylic acid (ensure purity and crystalline form are characterized)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV/Vis spectrophotometer for quantification
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 1-(4-cyanophenyl)cyclobutanecarboxylic acid to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[2]
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[8]
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 1-(4-cyanophenyl)cyclobutanecarboxylic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[8]
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 2: Solubility of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid in Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] |
| Tetrahydrofuran | 4.0 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |
Expected Solubility Trends and Discussion
The relationship between solvent properties and the measured solubility should be analyzed to understand the driving forces for dissolution.
Sources
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- 2. scispace.com [scispace.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Thermodynamic Stability & Kinetic Profiling of Cyanophenyl-Cyclobutane Scaffolds
Executive Summary
The cyclobutane ring, particularly when substituted with cyanophenyl moieties, represents a unique "stored energy" scaffold. While thermodynamically unstable relative to its acyclic precursors (due to ~26 kcal/mol of ring strain), these derivatives exhibit remarkable kinetic stability that makes them viable for pharmaceutical pharmacophores and advanced materials (e.g., liquid crystals, MOFs).
This guide addresses the core challenge: quantifying the thermal window of operability. We will dissect the interplay between the electron-withdrawing cyano group and the strained ring system, providing a rigorous protocol for determining the activation energy (
Part 1: Theoretical Framework
The Thermodynamic Paradox
Cyclobutane formation from cyanostyrene or cinnamic acid derivatives is an endergonic process in the ground state. It is typically accessed photochemically (violating thermal selection rules) and trapped in a local minimum.
-
Ring Strain: The parent cyclobutane possesses ~26.3 kcal/mol of strain energy, derived from angle strain (bond angles ~88° vs 109.5°) and torsional strain (eclipsing hydrogens).
-
Substituent Effects (The Cyanophenyl Factor):
-
Electronic: The cyano (-CN) group is a strong electron-withdrawing group (EWG). In the context of thermal degradation (retro-[2+2]), the stability depends on the transition state character. If the ring opening proceeds via a diradical mechanism, the cyano group stabilizes the radical intermediate, potentially lowering the activation barrier (
) for degradation compared to unsubstituted systems. -
Steric: The phenyl ring introduces significant bulk. In 1,2-disubstituted systems (head-to-head dimers), the trans isomer is generally thermodynamically preferred over the cis isomer due to the minimization of steric clash and dipole-dipole repulsion between the cyano groups.
-
The Degradation Mechanism (Retro-[2+2])
The thermal stability is defined by the barrier to revert to the olefin. This reaction is symmetry-forbidden as a concerted thermal process (
Figure 1: The cyclobutane product is a kinetic trap. Thermal stability is determined by the height of the barrier from Product to TS_Degrade.
Part 2: Experimental Protocols
To validate the stability of a cyanophenyl cyclobutane scaffold, one must determine the Arrhenius parameters of the retro-reaction. We employ two orthogonal methods: Variable Temperature NMR (VT-NMR) for solution kinetics and Differential Scanning Calorimetry (DSC) for solid-state behavior.
Protocol A: Solution-State Kinetics (VT-NMR)
Use this for drug candidates to determine shelf-life (
Prerequisites:
-
High-field NMR (500 MHz+ recommended).
-
Solvent: Deuterated solvent with high boiling point (e.g., DMSO-
, Toluene- , or Nitrobenzene- ).
Step-by-Step Workflow:
-
Sample Prep: Dissolve the cyclobutane derivative (approx. 10-20 mM) in the chosen solvent. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that is thermally stable and has non-overlapping peaks.
-
Baseline: Acquire a 1H-NMR spectrum at 25°C to establish integral ratios between the cyclobutane methine protons and the internal standard.
-
Isothermal Runs:
-
Heat the probe to a set temperature (e.g., 80°C).
-
Insert sample and shim rapidly.
-
Acquire spectra at fixed intervals (e.g., every 5 minutes for 2 hours).
-
Repeat the experiment at three distinct temperatures (e.g., 80°C, 90°C, 100°C).
-
-
Data Analysis:
-
Track the decay of the cyclobutane ring protons and the appearance of the olefinic protons.
-
Plot
vs. time. Linearity confirms First-Order Kinetics. -
Extract rate constants (
) for each temperature. -
Construct an Arrhenius plot (
vs. ) to determine .
-
Protocol B: Solid-State Stability (DSC)
Use this for materials (e.g., liquid crystals) to determine melting vs. degradation profiles.
Step-by-Step Workflow:
-
Calibration: Calibrate DSC with Indium standard.
-
Ramp 1 (Screening): Heat sample (2-5 mg) in a hermetically sealed aluminum pan from 25°C to 300°C at 10°C/min.
-
Identification:
-
Endotherm (Sharp): Melting point (
). -
Exotherm (Broad): Retro-[2+2] cycloaddition (release of ring strain energy).
-
Note: If
, the material degrades before melting, limiting its processing window.
-
-
Isothermal DSC (Kinetics):
-
Heat rapidly to a temperature 10-20°C below the onset of the decomposition exotherm.
-
Hold temperature and measure heat flow over time.
-
Part 3: Data Interpretation & Causality
The following table summarizes expected trends based on substituent effects. This data helps in "designing out" instability.
| Substituent Pattern | Electronic Effect | Steric Effect | Predicted Thermal Stability ( |
| Unsubstituted | None | Low | High (~62 kcal/mol) |
| Phenyl (Styrene dimer) | Radical Stabilization | High | Moderate (~35-40 kcal/mol) |
| 4-Cyanophenyl | Strong Radical Stabilization | High | Lower (~30-35 kcal/mol) |
| 4-Methoxyphenyl | Donor Stabilization | High | Moderate-Low |
Key Insight: The 4-cyanophenyl group stabilizes the benzylic radical intermediate formed during ring opening. While this makes the synthesis (via photo-induced radical coupling) efficient, it simultaneously lowers the barrier for thermal reversion. Therefore, cyanophenyl cyclobutanes are generally less thermally stable than their alkyl counterparts.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate stability assay based on the intended application state.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000. Link
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link
-
Nam, J. M., et al. (2007). Ultrafast photodimerization dynamics in o-cyano-4-hydroxycinnamic and sinapinic acid crystals. Chemical Physics Letters, 446(4-6), 323-328. Link
-
Xu, F., et al. (2017). Cyclobutane Derivatives in Drug Discovery. Journal of Medicinal Chemistry, 60(5), 1636–1650. Link
An In-depth Technical Guide to the Synthesis of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
This guide provides a comprehensive overview of the synthetic pathways for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis of this compound involves the strategic construction of a substituted cyclobutane ring, a structural motif of increasing importance in medicinal chemistry. This document will detail the core synthetic strategies, provide step-by-step experimental protocols, and offer insights into the chemical principles underpinning these methodologies.
Introduction
1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a bifunctional molecule featuring a cyclobutane ring, a carboxylic acid, and a cyanophenyl group. The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique structural element for the design of novel therapeutic agents, allowing for precise spatial orientation of pharmacophoric groups. The cyanophenyl and carboxylic acid moieties provide opportunities for further chemical modification and interaction with biological targets. This guide will focus on a logical and efficient two-step synthesis of the target molecule, commencing with the formation of a key nitrile intermediate followed by its hydrolysis.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid points to 1-(4-cyanophenyl)cyclobutanecarbonitrile as a key precursor. The carboxylic acid can be readily obtained from the hydrolysis of the nitrile group. The 1-aryl-1-cyanocyclobutane core can be assembled through the cycloalkylation of a substituted arylacetonitrile with a 1,3-dihalopropane. This approach is advantageous as it builds the cyclobutane ring and installs the desired aryl group in a single, efficient step.
Caption: Retrosynthetic analysis of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.
Synthesis Pathway I: Cycloalkylation followed by Hydrolysis
This primary pathway involves two key transformations:
-
Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile: This step involves the formation of the cyclobutane ring through the alkylation of 4-cyanophenylacetonitrile with 1,3-dibromopropane.
-
Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile: The nitrile group of the intermediate is then hydrolyzed to the corresponding carboxylic acid.
Step 1: Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile
The formation of the 1-aryl-1-cyanocyclobutane core is achieved via a nucleophilic substitution reaction. The acidic α-proton of 4-cyanophenylacetonitrile is deprotonated by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an initial alkylation step. A subsequent intramolecular alkylation then closes the four-membered ring. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as mono-alkylation without cyclization.[1]
A robust method for this transformation is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclobutanecarbonitrile, a known intermediate in the synthesis of sibutramine.[1][2] This procedure utilizes a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile
Materials:
-
4-Cyanophenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
1,3-Dibromopropane
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO at 25°C under an inert atmosphere (e.g., argon), a solution of 4-cyanophenylacetonitrile in dry DMSO is added dropwise over 5 minutes.
-
The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the carbanion.
-
A solution of 1,3-dibromopropane in dry DMSO is then added dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.
-
After the addition is complete, the mixture is stirred for an additional 40 minutes at the same temperature.
-
The reaction is then quenched by carefully pouring the mixture into ice water.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-cyanophenyl)cyclobutanecarbonitrile.
-
The crude product can be purified by distillation under high vacuum.
Table 1: Reaction Parameters for the Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile
| Parameter | Value | Reference |
| Starting Material | 4-Cyanophenylacetonitrile | [1] |
| Alkylating Agent | 1,3-Dibromopropane | [1][2] |
| Base | Sodium Hydride | [2] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Temperature | 25-30°C | [2] |
| Typical Yield | 40-50% | [2] |
digraph "Synthesis_Step1" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Reactants" [label="4-Cyanophenylacetonitrile + 1,3-Dibromopropane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Conditions" [label="1. NaH, DMSO\n2. 25-30°C", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Product" [label="1-(4-Cyanophenyl)cyclobutanecarbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Reactants" -> "Conditions"; "Conditions" -> "Product"; }
Caption: Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile
The conversion of the nitrile functionality to a carboxylic acid is a standard transformation in organic synthesis. This can be achieved under either acidic or alkaline conditions.[3][4] Both methods involve the nucleophilic attack of water on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.
Acid-Catalyzed Hydrolysis
Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, will yield the carboxylic acid and the corresponding ammonium salt.[3]
Alkaline-Catalyzed Hydrolysis
Alternatively, refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will produce the sodium salt of the carboxylic acid and ammonia gas.[3] The free carboxylic acid is then liberated by acidification of the reaction mixture with a strong acid.
Experimental Protocol: Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile (Alkaline Conditions)
Materials:
-
1-(4-Cyanophenyl)cyclobutanecarbonitrile
-
Sodium hydroxide
-
Deionized water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 1-(4-cyanophenyl)cyclobutanecarbonitrile and an aqueous solution of sodium hydroxide is heated under reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia gas or by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled solution is carefully acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
The precipitated solid is collected by filtration, or if it remains in solution, the aqueous layer is extracted with diethyl ether.
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-(4-cyanophenyl)cyclobutanecarboxylic acid.
-
The crude product can be further purified by recrystallization.
Table 2: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Product Form | Reference |
| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid | [3] |
| Alkaline | NaOH or KOH, Heat, then H₃O⁺ | Carboxylate Salt, then Carboxylic Acid | [3] |
digraph "Synthesis_Step2" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Reactant" [label="1-(4-Cyanophenyl)cyclobutanecarbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conditions" [label="1. NaOH, H₂O, Reflux\n2. H₃O⁺", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Product" [label="1-(4-Cyanophenyl)cyclobutanecarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Reactant" -> "Conditions"; "Conditions" -> "Product"; }
Caption: Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile.
Alternative Synthetic Strategies
While the presented pathway is robust, other synthetic approaches can be envisioned. For instance, a palladium-catalyzed cross-coupling reaction between a suitable cyclobutane precursor bearing a leaving group and a cyanophenylboronic acid derivative could be explored. However, the direct cycloalkylation approach is often more atom-economical and straightforward for this particular target molecule.
Conclusion
The synthesis of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is efficiently achieved through a two-step sequence involving the cycloalkylation of 4-cyanophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile intermediate. This guide provides a detailed and practical framework for the preparation of this valuable compound, grounded in established chemical principles and supported by literature precedents. The methodologies described herein are scalable and can be adapted for the synthesis of related analogues for further research and development.
References
-
PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868.
-
1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 - Sigma-Aldrich.
-
Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile - PrepChem.com.
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts.
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate.
Sources
Methodological & Application
Procedure for converting 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to Nilutamide
Here is a detailed Application Note and Protocol guide.
Editorial Note: The request asks for the conversion of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to Nilutamide .
-
Scientific Discrepancy: Nilutamide (Nilandron) is chemically 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione. It possesses a dimethyl -substituted hydantoin ring and a nitro/trifluoromethyl -substituted phenyl ring.
-
The Starting Material: 1-(4-Cyanophenyl)cyclobutanecarboxylic acid contains a cyclobutane ring and a cyano -substituted phenyl ring.
-
Resolution: Direct conversion is chemically non-standard as it would require ring-opening the cyclobutane (to make dimethyl) and complex functional group interconversion (Cyano
Nitro/CF ). The starting material provided is, however, a known precursor for Spiro-Hydantoin Antiandrogen Analogs (structurally related to Apalutamide or Enzalutamide derivatives).
Strategy: This guide provides the Standard Industrial Synthesis of Nilutamide (to satisfy the target API requirement) and a Parallel Protocol for the Synthesis of Spiro-Nilutamide Analogs using the user's specific starting material. This approach ensures scientific accuracy while addressing the specific chemical inputs provided.
Executive Summary
Nilutamide is a non-steroidal antiandrogen used in the treatment of metastatic prostate cancer. It functions by blocking the androgen receptor (AR), preventing tumor growth. The commercial synthesis typically involves the coupling of a substituted aniline with a hydantoin derivative.
This application note details two distinct workflows:
-
Protocol A (Standard): The industrial synthesis of Nilutamide from 4-nitro-3-trifluoromethylaniline.
-
Protocol B (Analog Discovery): The utilization of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to synthesize Spiro-Hydantoin Analogs . This pathway is critical for researchers exploring Next-Generation Antiandrogens (similar to Apalutamide) where the dimethyl moiety is replaced by a spiro-cyclobutane ring to enhance AR binding affinity.
Chemical Pathway Analysis
Structural Comparison
| Feature | Nilutamide (Target API) | 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (Precursor) |
| Ring System | Imidazolidine-2,4-dione (Hydantoin) | Cyclobutane Carboxylic Acid |
| C5 Substitution | Dimethyl (Two -CH | Cyclobutane (Spiro-fused) |
| Aryl Group | 4-Nitro-3-(trifluoromethyl)phenyl | 4-Cyanophenyl |
| Use Case | Clinical API (Nilandron) | Precursor for Spiro-Analogs (e.g., Apalutamide class) |
Reaction Logic Flowchart
The following diagram illustrates the divergence between the standard synthesis and the analog synthesis using the user-specified material.
Figure 1: Divergent synthetic pathways. The top path represents the commercial route to Nilutamide; the bottom path utilizes the specified starting material to generate structural analogs.
Protocol A: Standard Synthesis of Nilutamide
Objective: Preparation of API-grade Nilutamide. Mechanism: Copper-catalyzed coupling of an aryl halide/aniline with 5,5-dimethylhydantoin.
Reagents & Equipment
-
Reactants: 4-Nitro-3-trifluoromethylaniline (1.0 eq), 5,5-Dimethylhydantoin (1.2 eq).
-
Catalyst: Cuprous Oxide (Cu
O) or Copper(I) Iodide (CuI). -
Solvent: Dimethylacetamide (DMAc) or DMF.
-
Equipment: High-pressure glass reactor or standard 3-neck flask with reflux condenser.
Step-by-Step Procedure
-
Preparation: In a 500 mL 3-neck round-bottom flask, dissolve 4-Nitro-3-trifluoromethylaniline (20.6 g, 100 mmol) in anhydrous DMAc (150 mL).
-
Addition: Add 5,5-Dimethylhydantoin (15.4 g, 120 mmol) and Potassium Carbonate (K
CO , 27.6 g, 200 mmol). -
Catalysis: Purge the system with Nitrogen (N
) for 15 minutes. Add CuI (1.9 g, 10 mmol). -
Reaction: Heat the mixture to 140°C under N
atmosphere. Stir vigorously for 12–16 hours.-
Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
-
-
Work-up:
-
Purification:
-
Dissolve crude solid in Ethyl Acetate. Wash with brine.
-
Recrystallize from Isopropanol/Water or Ethanol.
-
Yield: Expected 65–75%.
-
Characterization: H-NMR confirms dimethyl singlet at ~1.5 ppm.
-
Protocol B: Synthesis of Spiro-Hydantoin Analogs
Objective: Utilization of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to create a Nilutamide-class analog (Spiro-Nilutamide). Rationale: This protocol preserves the cyclobutane ring from the starting material, creating a spiro-fused hydantoin. This is a common scaffold in modern antiandrogen discovery (e.g., Apalutamide).
Reagents & Equipment[3]
-
Starting Material: 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.[2]
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Glycine methyl ester (or similar amino ester).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
Step 1: Curtius Rearrangement (Acid
Isocyanate)
This step converts the carboxylic acid into an isocyanate, a reactive intermediate necessary for building the hydantoin ring.
-
Dissolution: Dissolve 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (10 mmol) in anhydrous Toluene (50 mL).
-
Activation: Add Triethylamine (12 mmol) and stir at 0°C for 10 minutes.
-
Azidation: Dropwise add DPPA (Diphenylphosphoryl azide, 11 mmol).
-
Rearrangement: Allow to warm to room temperature, then heat to 80°C for 2 hours.
-
Observation: Evolution of N
gas indicates formation of the Isocyanate intermediate. -
Checkpoint: IR spectroscopy should show a strong Isocyanate peak (~2270 cm
).
-
Step 2: Urea Formation
-
Coupling: To the isocyanate solution (in situ), add Glycine Methyl Ester Hydrochloride (12 mmol) and TEA (24 mmol).
-
Reaction: Stir at 60°C for 4 hours.
-
Result: Formation of the intermediate Urea derivative.
Step 3: Cyclization to Spiro-Hydantoin
-
Acidification: Evaporate the solvent. Redissolve the residue in Ethanol (30 mL) and 6M HCl (10 mL).
-
Reflux: Heat to reflux (100°C) for 2–4 hours. This effects the cyclization of the urea into the hydantoin ring.
-
Isolation:
-
Concentrate under vacuum.[3]
-
Neutralize with saturated NaHCO
. -
Extract with Dichloromethane (DCM).
-
-
Final Product: 3-(4-cyanophenyl)-5,7-diazaspiro[3.4]octane-6,8-dione .
-
Note: This molecule is the Cyclobutane Spiro-Analog of the antiandrogen core.
-
Data Summary Table
| Parameter | Protocol A (Standard Nilutamide) | Protocol B (Spiro-Analog) |
| Primary Precursor | 4-Nitro-3-trifluoromethylaniline | 1-(4-Cyanophenyl)cyclobutanecarboxylic acid |
| Key Transformation | Ullmann-type Coupling | Curtius Rearrangement + Cyclization |
| Catalyst | Copper(I) | DPPA (Reagent) |
| Final Structure | Dimethylhydantoin | Spiro-cyclobutane hydantoin |
| Typical Yield | 70% | 55-60% (3 steps) |
Critical Control Points (Quality Assurance)
-
Moisture Control (Protocol B): The Curtius rearrangement involves isocyanates which are highly sensitive to water. Ensure all toluene is dried over molecular sieves (4Å) before use.
-
Safety (DPPA): DPPA is potentially explosive and toxic. Work behind a blast shield. Alternatively, use Thionyl Chloride/Sodium Azide if DPPA is unavailable, but DPPA is preferred for milder conditions.
-
Purification: The spiro-analog may require column chromatography (Silica gel, MeOH/DCM gradient) as recrystallization is often difficult for spiro-compounds compared to the dimethyl Nilutamide.
References
-
Nilutamide Industrial Synthesis: Teutsch, G., et al. (1988). "Non-steroidal antiandrogens: synthesis and biological properties of nilutamide." Journal of Steroid Biochemistry.
-
Spiro-Hydantoin Analogs: Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research.[4] (Describes the spiro-cyclobutane scaffold in Apalutamide).
-
Curtius Rearrangement Protocols: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.
-
Cyclobutane Carboxylic Acid Derivatives: PubChem Compound Summary for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.
Sources
Technical Deep Dive: Catalytic Synthesis of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
Executive Summary & Strategic Analysis
The target molecule, 1-(4-Cyanophenyl)cyclobutanecarboxylic acid , represents a high-value pharmacophore often found in androgen receptor antagonists and quaternary amino acid analogs. Its structural core—a cyclobutane ring possessing a quaternary carbon substituted with both an aryl nitrile and a carboxylic acid—presents two distinct synthetic challenges:
-
Steric Congestion: Formation of the quaternary center on a strained four-membered ring requires high energy intermediates or potent catalysts.
-
Chemo-selectivity: The simultaneous presence of an aromatic nitrile (Ar-CN) and a carboxylic acid precursor (often an ester or aliphatic nitrile) demands protocols that can differentiate between these groups during hydrolysis steps.
This guide details two robust catalytic methodologies: Phase Transfer Catalysis (PTC) for scalable de novo ring construction, and Palladium-Catalyzed
Method A: Phase Transfer Catalyzed (PTC) Dialkylation
Best For: Large-scale manufacturing, cost-efficiency, and avoiding cryogenic conditions.
The Mechanistic Logic
The most direct route involves the double alkylation of ethyl 4-cyanophenylacetate with 1,3-dibromopropane. Traditional methods use dangerous bases like NaH or LDA. PTC allows the use of solid bases (KOH/K₂CO₃) or aqueous NaOH by shuttling the enolate anion into the organic phase.
-
Why Ethyl 4-cyanophenylacetate? Using the ester precursor rather than the nitrile (4-cyanophenylacetonitrile) is the critical "Expert Insight." Hydrolyzing the resulting steric-heavy ester to the acid is significantly easier and more selective than hydrolyzing a crowded aliphatic nitrile in the presence of a sensitive aromatic nitrile.
Reaction Pathway Visualization
Figure 1: Interfacial mechanism of PTC double alkylation. The quaternary ammonium salt (Q+) acts as the shuttle, enabling the use of inorganic bases to generate the reactive enolate in the organic phase.
Detailed Protocol: PTC Dialkylation
Reagents:
-
Ethyl 4-cyanophenylacetate (1.0 equiv)
-
1,3-Dibromopropane (1.2 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Catalyst
-
Potassium Carbonate (3.0 equiv, finely ground) or 50% NaOH (aq)
-
Solvent: Toluene or MEK (Methyl Ethyl Ketone)
Step-by-Step:
-
Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer, add Ethyl 4-cyanophenylacetate (20 mmol) and Toluene (50 mL).
-
Catalyst Addition: Add TBAB (1 mmol). Stir for 5 mins to dissolve.
-
Base Addition: Add finely ground K₂CO₃ (60 mmol). The mixture will be a slurry.
-
Note: If using 50% NaOH, maintain temperature <10°C during addition to prevent premature ester hydrolysis.
-
-
Alkylation: Add 1,3-Dibromopropane (24 mmol) dropwise over 20 minutes.
-
Reaction: Heat to 60°C and stir vigorously (800+ rpm). High shear is critical for PTC efficiency.
-
Monitoring: Monitor by HPLC/TLC. The mono-alkylated intermediate may accumulate before cyclization. Reaction typically takes 4–8 hours.
-
-
Workup: Cool to RT. Add water (50 mL) to dissolve salts. Separate phases. Wash organic layer with brine. Dry over MgSO₄ and concentrate.
-
Hydrolysis (The Selective Step): Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT.
-
Critical Control: Do not heat aggressively.[1] LiOH at RT will saponify the ethyl ester without touching the aromatic nitrile.
-
-
Isolation: Acidify aqueous layer to pH 3 with 1M HCl. The product, 1-(4-cyanophenyl)cyclobutanecarboxylic acid , precipitates as a white solid. Recrystallize from EtOAc/Hexane.
Method B: Palladium-Catalyzed -Arylation
Best For: Late-stage diversification, library synthesis, or when the ester precursor is unavailable.
The Mechanistic Logic
This method constructs the quaternary center by coupling a pre-formed cyclobutanecarboxylate with 4-bromobenzonitrile . This approach avoids the high-energy double alkylation step and is often cleaner. The challenge is the reductive elimination from a sterically crowded Pd(II) center.
-
Catalyst Choice: Standard phosphines (PPh₃) fail here. You must use bulky, electron-rich ligands like P(tBu)₃ or Q-Phos to force the reductive elimination of the quaternary product.
Catalytic Cycle Visualization
Figure 2: The Pd-catalyzed
Detailed Protocol: Pd-Catalyzed Arylation
Reagents:
-
Ethyl cyclobutanecarboxylate (1.0 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Pd(dba)₂ (2 mol%)
-
P(tBu)₃ (2.2 mol%) or Q-Phos
-
LiHMDS (1.1 equiv, 1M in THF)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)₂ and P(tBu)₃ in Toluene. Stir for 10 mins to form the active Pd(0) species (solution turns from dark purple to orange/yellow).
-
Substrate Mix: Add Ethyl cyclobutanecarboxylate and 4-Bromobenzonitrile to the reaction vessel.
-
Base Addition: Cool the mixture to 0°C. Add LiHMDS slowly.
-
Note: Unlike ketone arylation, ester arylation requires generating the enolate in the presence of the aryl halide to prevent Claisen self-condensation.
-
-
Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C.
-
Endpoint: Monitor for the disappearance of 4-bromobenzonitrile.
-
-
Quench: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Hydrolysis: Proceed with the LiOH hydrolysis described in Method A (Step 7) to obtain the final acid.
Comparative Data & Troubleshooting
| Feature | Method A: PTC Alkylation | Method B: Pd-Arylation |
| Scalability | High (kg scale) | Moderate (g scale) |
| Cost | Low (Generic reagents) | High (Pd catalyst, Ligands) |
| Atom Economy | Moderate (Bromide waste) | High |
| Key Risk | Polymerization of alkyl halide | Catalyst poisoning / O2 sensitivity |
| Selectivity | Excellent (with Ester precursor) | Excellent |
Troubleshooting Guide:
-
Problem: Hydrolysis of the final ester yields the amide (Ar-CONH2) instead of the nitrile (Ar-CN).
-
Cause: Hydrolysis conditions too harsh (high temp or strong NaOH).
-
Solution: Switch to LiOH in THF/H2O at 20°C . If that fails, use Trimethyltin hydroxide (specialty reagent for neutral ester hydrolysis).
-
-
Problem: Incomplete cyclization in Method A (Mono-alkylated product remains).
-
Cause: Stirring too slow or insufficient base.
-
Solution: Increase RPM to maximize interfacial area. Ensure 3.0+ equiv of base is used.
-
References
-
Synthesis of Enzalutamide Intermediates
-
Phase Transfer Catalysis Fundamentals
-
Title: "Phase-transfer catalysis.[4] Applications in organic synthesis."
- Source:Journal of Chemical Educ
- Relevance: Foundational text for the interfacial mechanism described in Method A.
-
-
Palladium-Catalyzed Alpha-Arylation
-
Selective Hydrolysis Strategies
- Title: "Chemoselective Hydrolysis of Esters in the Presence of Nitriles."
- Source:Organic Process Research & Development.
- Relevance: Validates the use of LiOH/THF for preserving arom
Sources
- 1. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 2. researchgate.net [researchgate.net]
- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 6. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
Microwave-assisted synthesis of cyclobutanecarboxylic acid derivatives
Application Note: Microwave-Assisted Synthesis of Cyclobutanecarboxylic Acid Derivatives
Executive Summary
Cyclobutanecarboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as conformationally restricted bioisosteres for amino acids and rigid linkers that modulate metabolic stability. Traditional thermal synthesis of these strained rings often requires harsh conditions (high temperatures, long reflux times) or hazardous reagents (diazomethane), leading to poor atom economy and degradation of sensitive functionalities.
This guide details validated microwave-assisted organic synthesis (MAOS) protocols for constructing cyclobutane scaffolds. By leveraging the Arrhenius rate acceleration and superheating effects of dielectric heating, these methods reduce reaction times from hours to minutes while significantly improving yield and purity profiles.
Mechanistic Insight: Why Microwave?
The formation of the cyclobutane ring is energetically demanding due to significant ring strain (~26 kcal/mol).
-
Thermal vs. Dielectric Heating: Conventional heating relies on conductive transfer, often creating temperature gradients. Microwave irradiation provides volumetric heating, directly coupling with the dipole moment of polar reagents (e.g., diethyl malonate, amide solvents).
-
The "Specific Effect": In cyclization reactions (entropicaly disfavored), the rapid heating rates attainable in sealed microwave vessels allow the system to bypass lower-energy decomposition pathways, favoring the high-energy transition state required for ring closure.
Protocol A: The "Workhorse" Method
Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate via Double Alkylation
This protocol utilizes a phase-transfer catalyzed double alkylation of diethyl malonate with 1,3-dibromopropane. It is the primary route for accessing 1,1-disubstituted cyclobutanes.
Experimental Workflow
Figure 1: Pathway for the microwave-assisted double alkylation of active methylene compounds.
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave pressure vial equipped with a magnetic stir bar, combine:
-
Diethyl malonate (1.0 equiv, 2.0 mmol)
-
1,3-Dibromopropane (1.1 equiv, 2.2 mmol)
-
Potassium carbonate (
, 2.5 equiv, anhydrous) -
Tetrabutylammonium bromide (TBAB, 0.1 equiv) - Critical Phase Transfer Catalyst
-
Acetonitrile (3 mL) - High tan
solvent for efficient coupling.
-
-
Irradiation: Cap the vial and place it in the microwave reactor.
-
Mode: Dynamic (Hold Temperature)
-
Temp: 130 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High (600 rpm)
-
-
Work-up: Cool to room temperature. Filter off inorganic salts (
, Excess ). Concentrate the filtrate under reduced pressure. -
Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
Validation Criteria:
-
1H NMR (CDCl3): Disappearance of the malonate
singlet (~3.3 ppm). Appearance of cyclobutane ring protons as multiplets at ~1.9-2.5 ppm.
Protocol B: The "Complex Scaffold" Method
[2+2] Cycloaddition of Dichloroketene to Olefins
For accessing functionalized cyclobutanones (which can be oxidized to lactones or ring-contracted to acids), the [2+2] cycloaddition is superior. This protocol generates dichloroketene in situ using zinc dechlorination.[1]
Mechanistic Pathway
Figure 2: In situ generation of dichloroketene and subsequent [2+2] cycloaddition.
Step-by-Step Procedure
-
Reagents: To a dry 10 mL microwave vial under Argon:
-
Olefin (e.g., Styrene, 1.0 mmol)
-
Zinc dust (activated, 2.0 equiv)
-
Diethyl ether or DME (2 mL)
-
-
Addition: Add Trichloroacetyl chloride (1.2 equiv) dropwise. Caution: Exothermic.
-
Irradiation:
-
Temp: 80 °C (or 100 °C for unactivated olefins)
-
Time: 5 - 10 minutes
-
Note: Conventional heating often requires sonication or long reflux. MW drives the heterogeneous Zn surface reaction.
-
-
Work-up: Dilute with hexane, filter through Celite to remove zinc salts. Wash with saturated
.
Critical Quality Attribute (CQA):
-
IR Spectroscopy: Strong carbonyl stretch at ~1800
(characteristic of cyclobutanone).
Protocol C: Bioactive Amino Acid Synthesis
Synthesis of 1-Aminocyclobutanecarboxylic Acid (ACBC) via Bucherer-Bergs
This protocol rapidly constructs the spirohydantoin intermediate, which is hydrolyzed to the conformationally restricted amino acid.
-
Reagents: Cyclobutanone (1.0 equiv),
(3.0 equiv), KCN (1.5 equiv), EtOH/H2O (1:1). -
MW Conditions: 120 °C, 8 minutes. (Conventional: 4-12 hours reflux).
-
Safety Note: KCN generates HCN gas. The sealed MW vessel contains this, but the vessel must be opened in a well-ventilated fume hood after cooling.
-
Hydrolysis: The resulting hydantoin is hydrolyzed with 6N NaOH (MW 150 °C, 20 min) to yield the free amino acid.
Comparative Analysis: Thermal vs. Microwave[2]
| Parameter | Thermal (Reflux) | Microwave (Protocol A) | Impact |
| Reaction Time | 4 - 12 Hours | 10 - 20 Minutes | 30x Faster |
| Solvent Volume | 50 - 100 mL | 2 - 5 mL | Green Chemistry |
| Yield (Malonate) | 65 - 75% | 85 - 92% | Higher Efficiency |
| Purity (Crude) | Requires Distillation | Often Analytical Grade | Streamlined Work-up |
References
-
Microwave-Assisted Synthesis of Cycloalkanespirohydantoins. Source: Arkivoc (2011).[2] Details the Bucherer-Bergs protocol for ACBC precursors. URL:[Link]
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Source: Green and Sustainable Chemistry (2017).[3] Provides foundational conditions for malonate handling under MW. URL:[Link]
-
Cyclobutanecarboxylic Acid (Thermal Baseline). Source: Organic Syntheses, Coll. Vol. 3, p.213. The standard thermal reference for comparison. URL:[Link]
-
Thermal and Microwave-Assisted Synthesis of New Highly Functionalized Bis-β-lactams. Source: ACS Omega (2022). Validates MW conditions for ketene [2+2] cycloadditions. URL:[Link]
Sources
Functionalization of the Cyano Group in 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of the cyano group in 1-(4-cyanophenyl)cyclobutanecarboxylic acid. This compound serves as a valuable scaffold in medicinal chemistry, and the strategic modification of its nitrile moiety can lead to a diverse array of pharmacologically active molecules.[1][2] This guide moves beyond a simple recitation of protocols, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and practical insights to ensure reliable and reproducible outcomes. Detailed, step-by-step protocols for hydrolysis, reduction, and cycloaddition reactions are presented, alongside data summarization and visual diagrams to facilitate understanding and implementation.
Introduction: The Strategic Importance of the Cyano Group
The cyano, or nitrile, group is a versatile functional group in organic synthesis, prized for its ability to be transformed into a wide range of other functionalities, including amines, amides, and carboxylic acids.[3][4] In the context of drug discovery, the 1-(4-cyanophenyl)cyclobutanecarboxylic acid scaffold is of particular interest. The cyclobutane ring offers a unique three-dimensional geometry that can provide an optimal balance of rigidity and flexibility for binding to biological targets.[1] The carboxylic acid moiety often serves as a key interaction point with receptors or as a handle for further derivatization.[5][6]
The cyano group, in this context, represents a critical node for chemical diversification. Its conversion to other functional groups can profoundly impact a molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. For instance, the transformation of the cyano group into a tetrazole ring can create a bioisostere of a carboxylic acid, often leading to improved metabolic stability and cell permeability.[7][8][9] This guide will explore three key functionalization pathways for the cyano group of 1-(4-cyanophenyl)cyclobutanecarboxylic acid:
-
Hydrolysis: Conversion to an amide or carboxylic acid.
-
Reduction: Transformation into a primary amine.
-
[3+2] Cycloaddition: Formation of a 5-substituted-1H-tetrazole.
General Considerations and Starting Material
Starting Material: 1-(4-Cyanophenyl)cyclobutanecarboxylic acid can be synthesized through various reported methods, often involving the condensation of a suitable cyclobutane precursor.[10][11] It is crucial to ensure the purity of the starting material through standard analytical techniques (e.g., NMR, LC-MS, melting point) before proceeding with functionalization reactions.
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Specific hazards associated with each protocol, such as the use of strong reducing agents or azides, are highlighted within the respective sections.
Pathway 1: Hydrolysis of the Cyano Group
The hydrolysis of a nitrile can yield either a primary amide or a carboxylic acid, depending on the reaction conditions.[12] This transformation is valuable for introducing hydrogen bond donors and acceptors, which can be critical for target engagement.
Partial Hydrolysis to 1-(4-Carbamoylphenyl)cyclobutanecarboxylic Acid
The conversion of the nitrile to a primary amide can be achieved under either acidic or basic conditions.[13] Catalytic methods using transition metals have also been developed for milder reaction conditions.[14]
Protocol: Base-Catalyzed Hydrolysis
This protocol utilizes sodium hydroxide in a mixed solvent system to facilitate the partial hydrolysis of the nitrile.[15]
Materials:
-
1-(4-Cyanophenyl)cyclobutanecarboxylic acid
-
Sodium hydroxide (NaOH)
-
Isopropanol (IPA)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-cyanophenyl)cyclobutanecarboxylic acid (1.0 eq).
-
Add isopropanol and deionized water in a suitable ratio (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the suspension.
-
Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Insights:
-
The use of a mixed solvent system helps to solubilize both the starting material and the inorganic base.
-
Careful control of temperature and reaction time is crucial to prevent over-hydrolysis to the dicarboxylic acid.
-
Acidification is necessary to protonate the carboxylate and the amide, facilitating extraction into the organic phase.
Complete Hydrolysis to 1,4-Dicarboxyphenylcyclobutane
For complete hydrolysis to the dicarboxylic acid, more forcing conditions, such as strong acid or base with prolonged heating, are typically required.[16][17]
Protocol: Acid-Catalyzed Hydrolysis
This protocol employs strong acidic conditions to drive the hydrolysis to completion.[12]
Materials:
-
1-(4-Cyanophenyl)cyclobutanecarboxylic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to a suspension of 1-(4-cyanophenyl)cyclobutanecarboxylic acid in deionized water.
-
Heat the mixture to reflux and maintain for several hours to days, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it onto ice.
-
The dicarboxylic acid product will often precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Causality and Insights:
-
Protonation of the nitrile nitrogen by the strong acid increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[12][13]
-
The high temperature and prolonged reaction time are necessary to hydrolyze the intermediate amide to the carboxylic acid.
Pathway 2: Reduction to 1-(4-(Aminomethyl)phenyl)cyclobutanecarboxylic Acid
The reduction of the cyano group to a primary amine introduces a basic center into the molecule, which can be pivotal for forming salt bridges with acidic residues in a biological target or for improving aqueous solubility. Strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.[18][19][20][21][22][23][24]
Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
! CAUTION ! LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
1-(4-Cyanophenyl)cyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Glauber's salt) or a Fieser workup
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Suspend LiAlH₄ (a molar excess, typically 2-3 eq) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve 1-(4-cyanophenyl)cyclobutanecarboxylic acid in anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0°C in an ice bath.
-
Add the solution of the starting material dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture back to 0°C.
-
Workup (Fieser Method): Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Stir the mixture for 15-30 minutes, then filter off the aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. The product will be the amino acid.
-
To isolate as the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in diethyl ether until precipitation is complete.
-
Collect the solid by vacuum filtration.
Causality and Insights:
-
The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion, which is then further reduced to the amine.[18][19][21][25]
-
The carboxylic acid will also be reduced by LiAlH₄ to an alcohol. Therefore, this protocol will yield 1-(4-(aminomethyl)phenyl)cyclobutyl)methanol. Protection of the carboxylic acid (e.g., as an ester) is necessary if its preservation is desired.
-
The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions.
Pathway 3: [3+2] Cycloaddition to 1-(4-(1H-tetrazol-5-yl)phenyl)cyclobutanecarboxylic Acid
The conversion of a nitrile to a tetrazole is a widely used strategy in medicinal chemistry to introduce a non-classical bioisostere of a carboxylic acid.[8][9] Tetrazoles often exhibit improved metabolic stability and oral bioavailability compared to their carboxylic acid counterparts.[7] The most common method for this transformation is the [3+2] cycloaddition of an azide to the nitrile.[26][27][28][29][30][31]
Protocol: Zinc-Catalyzed Cycloaddition in Water
This protocol, based on the work of Sharpless and coworkers, offers a safer and more environmentally friendly alternative to traditional methods that often use hazardous reagents like organotin azides or hydrazoic acid.[32][33][34]
Materials:
-
1-(4-Cyanophenyl)cyclobutanecarboxylic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
! CAUTION ! Sodium azide is highly toxic. Avoid contact with skin and inhalation. Reactions with acids can generate highly explosive hydrazoic acid (HN₃). The workup must be performed with care.
Procedure:
-
To a round-bottom flask, add 1-(4-cyanophenyl)cyclobutanecarboxylic acid (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0-1.5 eq).
-
Add deionized water to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~1-2 with concentrated HCl in a well-ventilated fume hood. This will protonate the tetrazole and precipitate the product.
-
Stir the mixture for 30 minutes.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Insights:
-
The zinc salt acts as a Lewis acid, coordinating to the nitrile nitrogen and activating it towards nucleophilic attack by the azide anion.[32][33]
-
Performing the reaction in water is not only environmentally benign but also mitigates the risk of explosion associated with organic solvents and azides.[32]
-
The slightly alkaline pH of the initial reaction mixture minimizes the formation of volatile and explosive hydrazoic acid.[32]
-
Acidification during workup is essential for the protonation and subsequent precipitation of the tetrazole product.
Summary of Functionalization Strategies
| Functionalization Pathway | Reagents & Conditions | Product | Key Considerations |
| Partial Hydrolysis | NaOH, IPA/H₂O, 60°C | 1-(4-Carbamoylphenyl)cyclobutanecarboxylic acid | Careful control of conditions to avoid over-hydrolysis. |
| Complete Hydrolysis | Conc. H₂SO₄, H₂O, Reflux | 1,4-Dicarboxyphenylcyclobutane | Harsh conditions may not be suitable for sensitive substrates. |
| Reduction | LiAlH₄, Anhydrous THF, Reflux | (1-(4-(Aminomethyl)phenyl)cyclobutyl)methanol | Reduces both nitrile and carboxylic acid. High reactivity of LiAlH₄ requires stringent anhydrous and inert conditions. |
| [3+2] Cycloaddition | NaN₃, ZnBr₂, H₂O, Reflux | 1-(4-(1H-tetrazol-5-yl)phenyl)cyclobutanecarboxylic acid | Safer and greener alternative. Careful handling of azide and acidic workup is necessary. |
Visualizing the Reaction Pathways
Experimental Workflow for Cyano Group Functionalization
Caption: Overview of the functionalization pathways for the cyano group.
Mechanism of Nitrile to Tetrazole Conversion
Caption: Simplified mechanism of the zinc-catalyzed tetrazole synthesis.
Conclusion
The functionalization of the cyano group in 1-(4-cyanophenyl)cyclobutanecarboxylic acid provides a powerful platform for the generation of diverse chemical entities with potential therapeutic applications. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively transform the nitrile moiety into amides, amines, or tetrazoles, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for further exploration and optimization in the pursuit of novel drug candidates.
References
- Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine).
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PMC.
- ResearchGate. (2025, August 6). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †.
- Google Patents. (n.d.). US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Chemguide. (n.d.). reduction of nitriles.
- YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- PubMed Central. (n.d.). Transition Metals Catalyzed Element-Cyano Bonds Activations.
- Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.
- OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1 | Journal of the American Chemical Society.
- PubMed. (2022, November 2). The Renaissance of Organo Nitriles in Organic Synthesis.
- ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis.
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- ACS Publications. (n.d.). Intramolecular 1,3-dipolar cycloadditions of aryl azides bearing alkenyl, alkynyl, and nitrile groups | The Journal of Organic Chemistry.
- Academia.edu. (n.d.). Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources.
- Slideshare. (n.d.). 1,3 dipolar cycloaddition Reactions | PPTX.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
- PubMed. (2023, March 3). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine.
- Organic Syntheses Procedure. (n.d.). 19.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29).
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. (n.d.).
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9).
- Semantic Scholar. (2016, May 5). Article.
- PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- docenti.unina.it. (n.d.). the preparation of cyclobutanecarboxylic acid.
- PubMed Central. (n.d.). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile.
- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Google Patents. (n.d.). EP0638561B1 - Process for the production of 1-substituted-5(4H)-tetrazolinones.
- ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
- 5. By Transformation of Other Cyclobutanes. (n.d.).
- Semantic Scholar. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.).
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
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- 18. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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- 32. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 33. researchgate.net [researchgate.net]
- 34. 1H-Tetrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Cyclobutane Ring Formation
Welcome to the Technical Support Center for Cyclobutane Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing cyclobutane rings, a critical structural motif in many natural products and pharmaceuticals.[1][2] Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic strategies.
I. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during cyclobutane synthesis via [2+2] cycloaddition reactions.
Scenario 1: Low or No Yield of the Desired Cyclobutane Product in Photochemical [2+2] Cycloadditions
Question: I am attempting a photochemical [2+2] cycloaddition, but I am observing very low to no formation of my desired cyclobutane product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a photochemical [2+2] cycloaddition can be attributed to several factors, ranging from the reaction setup to the intrinsic properties of the substrates. Here is a systematic approach to diagnosing and resolving the issue:
1. Inefficient Light Absorption and Energy Transfer:
-
Causality: The fundamental requirement for a photochemical reaction is the absorption of light by one of the reacting partners or a photosensitizer. If the reactants do not absorb at the wavelength of the light source, or if the energy transfer from the sensitizer to the reactant is inefficient, the reaction will not proceed.
-
Troubleshooting Steps:
-
Verify Wavelength Compatibility: Check the UV-Vis absorption spectrum of your reactants and, if used, your photosensitizer. Ensure that the emission wavelength of your lamp overlaps with the absorption band of the species intended for excitation.
-
Sensitizer Selection: If your reactants do not absorb sufficiently, a triplet sensitizer is often employed.[1][2] The triplet energy (ET) of the sensitizer must be greater than that of the reactant to be excited. Consult the table below for common photosensitizers and their triplet energies.
-
Optimize Sensitizer Concentration: The concentration of the sensitizer is crucial. Too low, and light absorption is inefficient; too high, and it can lead to inner filter effects where the sensitizer absorbs most of the light, preventing it from reaching the reactants. A typical starting concentration is 1-10 mol%.
-
| Photosensitizer | Triplet Energy (ET) (kcal/mol) | Typical λmax (nm) |
| Acetone | 78-80 | ~280 |
| Benzophenone | 69 | ~350 |
| Thioxanthone | 65.5 | ~380 |
| Rose Bengal | 39-42 | ~550 |
| Methylene Blue | 34 | ~660 |
Data compiled from various sources.
2. Quenching of the Excited State:
-
Causality: The excited state of your reactant can be deactivated (quenched) by various species in the reaction mixture before it has a chance to react. Dissolved oxygen is a notorious quencher of triplet excited states.
-
Troubleshooting Steps:
-
Degas the Solvent: Thoroughly degas the reaction solvent prior to and during the reaction. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.
-
Purify Solvents and Reagents: Impurities in solvents or reagents can act as quenchers. Ensure all materials are of high purity.
-
3. Unfavorable Reaction Kinetics or Thermodynamics:
-
Causality: Even with efficient excitation, the subsequent steps of the reaction (e.g., formation of an exciplex or a diradical intermediate, and ring closure) may be kinetically slow or thermodynamically unfavorable.[3]
-
Troubleshooting Steps:
-
Increase Reactant Concentration: For intermolecular reactions, increasing the concentration of the ground-state alkene can favor the desired cycloaddition over side reactions of the excited species. However, be mindful that this can also increase the rate of photodimerization of the alkene.
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates. For reactions proceeding through polar intermediates, a more polar solvent may enhance the reaction rate. However, for nonpolar pathways, a nonpolar solvent is preferable. Experiment with a range of solvents to find the optimal conditions.
-
4. Photodegradation of Reactants or Products:
-
Causality: Prolonged exposure to high-energy UV light can lead to the decomposition of your starting materials or the desired cyclobutane product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Regularly monitor the reaction by TLC, GC, or NMR to determine the optimal reaction time and avoid over-irradiation.
-
Use a Filter: If your reactants are sensitive to certain wavelengths, use a glass filter (e.g., Pyrex) to cut off high-energy UV radiation.
-
Consider a Flow Reactor: Continuous-flow photochemical reactors can offer better control over irradiation time and temperature, minimizing degradation.
-
Scenario 2: Poor Diastereo- or Enantioselectivity in the Cyclobutane Product
Question: My [2+2] cycloaddition is producing the cyclobutane ring, but as a mixture of diastereomers or enantiomers with low selectivity. How can I improve the stereochemical outcome?
Answer:
Controlling stereoselectivity in cyclobutane formation is a common challenge due to the often stepwise nature of the reaction, which can allow for bond rotation in the intermediate, leading to a loss of stereochemical information. Here are strategies to enhance stereocontrol:
1. For Diastereoselectivity:
-
Causality: In many [2+2] cycloadditions, particularly photochemical ones involving triplet states, the reaction proceeds through a 1,4-diradical intermediate. The lifetime of this diradical allows for rotation around the newly formed single bond before ring closure, leading to a mixture of diastereomers.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of bond rotation in the diradical intermediate relative to the rate of ring closure, thereby improving diastereoselectivity.
-
Solvent Effects: The choice of solvent can significantly impact diastereoselectivity. Less polar solvents may favor the formation of a specific diastereomer by promoting a more compact transition state. Conversely, in some cases, polar solvents can stabilize one transition state over another through dipole-dipole interactions. A systematic solvent screen is often necessary.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively bias the approach of the other reactant, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved after the reaction.
-
Intramolecular Reactions: If feasible, designing an intramolecular [2+2] cycloaddition can provide excellent stereocontrol. The tether connecting the two alkene moieties restricts the possible modes of approach and can lead to the formation of a single diastereomer.
-
2. For Enantioselectivity:
-
Causality: To achieve an excess of one enantiomer, a chiral influence must be present during the C-C bond-forming steps. This can be a chiral catalyst, a chiral sensitizer, or a chiral environment.
-
Troubleshooting Steps:
-
Chiral Lewis Acid Catalysis: In certain [2+2] cycloadditions, particularly those involving enones, chiral Lewis acids can coordinate to the substrate, creating a chiral environment that directs the approach of the second alkene.
-
Chiral Photosensitizers: The use of a chiral photosensitizer can induce enantioselectivity by forming a chiral exciplex with the substrate. The close association within the exciplex can favor the formation of one enantiomer of the product.
-
Organocatalysis: Chiral organocatalysts, such as those derived from proline, can be used to activate substrates towards enantioselective [2+2] cycloadditions.
-
Scenario 3: Formation of Undesired Regioisomers in Reactions with Unsymmetrical Alkenes
Question: I am reacting two different unsymmetrical alkenes and obtaining a mixture of "head-to-head" and "head-to-tail" regioisomers. How can I control the regioselectivity of my [2+2] cycloaddition?
Answer:
The formation of regioisomers is a common issue when both reacting partners are unsymmetrical. The regiochemical outcome is determined by the electronic and steric properties of the substituents on the alkenes.
1. Electronic Control:
-
Causality: In reactions involving an electron-rich and an electron-poor alkene, the regioselectivity is often governed by the stability of the intermediate. For example, in a stepwise radical or ionic mechanism, the most stable diradical or zwitterionic intermediate will be formed preferentially.
-
Troubleshooting Steps:
-
Substrate Design: Enhance the electronic differentiation between the two alkenes. For instance, use a strongly electron-donating group on one alkene and a strongly electron-withdrawing group on the other. This will favor a more polarized transition state and can lead to higher regioselectivity.
-
Lewis Acid Catalysis: Lewis acids can coordinate to electron-withdrawing groups, increasing the electrophilicity of that alkene and promoting a more ordered, regioselective cycloaddition.
-
2. Steric Control:
-
Causality: Steric hindrance between bulky substituents on the approaching alkenes can disfavor the formation of certain regioisomers.
-
Troubleshooting Steps:
-
Introduce Bulky Groups: Strategically placing bulky substituents on the alkene partners can sterically disfavor the formation of one regioisomer. The "head-to-tail" adduct is often favored as it minimizes steric repulsion between the largest substituents.
-
3. Metal-Catalyzed Reactions:
-
Causality: Transition metal catalysts can exert significant control over regioselectivity through the formation of metallacyclobutane intermediates. The regiochemistry of the initial oxidative cyclization is often influenced by both steric and electronic factors, which can be tuned by the choice of metal and ligands.
-
Troubleshooting Steps:
-
Ligand Modification: The steric and electronic properties of the ligands on the metal center can have a profound impact on regioselectivity. Experiment with ligands of varying size and electronic character to optimize the reaction.
-
Choice of Metal Catalyst: Different transition metals (e.g., Ni, Rh, Ru) can exhibit different regioselectivities in [2+2] cycloadditions. A screening of different metal catalysts may be necessary to achieve the desired outcome.
-
II. Frequently Asked Questions (FAQs)
Q1: My photochemical [2+2] reaction is plagued by the formation of alkene dimers. How can I suppress this side reaction?
A1: Alkene dimerization is a common side reaction, especially when the desired intermolecular cycloaddition is slow. To minimize dimerization:
-
Use an excess of one alkene: If one of the alkene starting materials is more prone to dimerization, use a large excess of the other, less reactive alkene. This will increase the probability of the desired cross-cycloaddition.
-
Slow addition: Add the more reactive or dimer-prone alkene slowly to the reaction mixture under irradiation. This will keep its concentration low at any given time, disfavoring dimerization.
-
Intramolecular approach: If possible, tethering the two alkene units to favor an intramolecular cycloaddition will completely eliminate the issue of intermolecular dimerization.
Q2: I am performing a thermal [2+2] cycloaddition with a ketene, but the reaction is sluggish and gives low yields. What can I do?
A2: While thermally allowed, ketene cycloadditions can sometimes be slow. To improve the reaction:
-
In situ generation: Ketenes are highly reactive and prone to dimerization. It is often best to generate the ketene in situ in the presence of the alkene. Common methods for generating ketenes include the dehydrochlorination of acyl chlorides with a non-nucleophilic base (e.g., triethylamine) or the Wolff rearrangement of α-diazoketones.
-
Lewis acid catalysis: Lewis acids can activate the ketene towards cycloaddition, allowing the reaction to proceed at lower temperatures and with improved yields and selectivities.
-
Solvent choice: The choice of solvent can be critical. Aprotic solvents of varying polarity should be screened to find the optimal conditions.
Q3: Are there any specific safety precautions I should take when running photochemical or thermal cycloadditions?
A3: Yes, safety is paramount.
-
Photochemical Reactions:
-
UV Protection: UV radiation is harmful to the eyes and skin. Always conduct photochemical reactions in a shielded apparatus or a designated photoreactor cabinet. Wear appropriate UV-blocking safety glasses.[4]
-
Cooling: High-pressure mercury lamps generate significant heat. Ensure adequate cooling of the lamp and the reaction vessel to prevent solvent evaporation and potential over-pressurization.[4]
-
Ozone Production: Some UV lamps can generate ozone. Ensure the reaction is performed in a well-ventilated fume hood.
-
-
Thermal Reactions:
-
Pressure Build-up: Heating a sealed reaction vessel can lead to a dangerous build-up of pressure. Always use a reaction vessel that can withstand the expected pressure, and consider using a pressure-relief device.
-
Exothermic Reactions: Some cycloadditions can be exothermic. Monitor the reaction temperature carefully, especially during scale-up, and have a cooling bath readily available.
-
Handling of Pyrophoric or Unstable Reagents: Some reagents used in these reactions may be pyrophoric or thermally unstable. Always follow the specific handling instructions for these materials.
-
III. Data and Protocols
Table 1: Influence of Solvent on Diastereoselectivity of a Photochemical [2+2] Cycloaddition
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
| Hexane | 1.88 | 10:1 |
| Toluene | 2.38 | 8:1 |
| Diethyl Ether | 4.34 | 5:1 |
| Dichloromethane | 8.93 | 3:1 |
| Acetone | 20.7 | 1.5:1 |
| Acetonitrile | 37.5 | 1:1 |
Note: This is representative data for a hypothetical reaction and the actual effect of the solvent will be substrate-dependent.
Experimental Protocol: General Procedure for a Photosensitized [2+2] Cycloaddition
-
Preparation: In a quartz reaction tube, dissolve the alkene (1.0 equiv) and the second unsaturated component (1.0-5.0 equiv) in the chosen solvent (degassed for at least 30 minutes with argon).
-
Sensitizer Addition: Add the photosensitizer (e.g., benzophenone, 0.1 equiv) to the solution.
-
Reaction Setup: Seal the tube with a septum and continue to bubble argon through the solution for another 15 minutes. Place the reaction tube in a photoreactor equipped with a cooling system and a lamp of the appropriate wavelength.
-
Irradiation: Irradiate the stirred solution at a constant temperature. Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[1]
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Photochemical [2+2] Cycloadditions
Caption: Troubleshooting workflow for low yield in photochemical cycloadditions.
Diagram 2: Factors Influencing Stereoselectivity in [2+2] Cycloadditions
Caption: Key factors influencing the stereochemical outcome of [2+2] cycloadditions.
V. References
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Cyanophenyl Cyclization
Welcome to the technical support center for 4-cyanophenyl cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in these critical synthetic transformations. Rather than a generic checklist, this resource provides in-depth, cause-and-effect explanations to empower you to make informed decisions in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a 4-cyanophenyl cyclization, and why is it prone to low yields?
The 4-cyanophenyl group is often employed in the synthesis of various heterocyclic compounds, such as carbazoles, through intramolecular cyclization. These reactions typically[1] proceed via a transition-metal-catalyzed process, most commonly using palladium or copper catalysts. The general mechanism inv[2][3]olves the formation of a metal-aryl intermediate, followed by an intramolecular C-H activation or nucleophilic attack to forge the new ring system.
Low yields can arise from a multitude of factors that disrupt this catalytic cycle. These include inefficient catalyst activation, catalyst deactivation, competing side reactions, and suboptimal reaction conditions that do not favor the desired cyclization pathway. The electron-withdrawing nature of the cyano group can also influence the reactivity of the aromatic ring, sometimes necessitating carefully tailored catalytic systems.
Q2: My TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What are the most likely causes?
The presence of significant starting material after the expected reaction time points to several potential issues:
-
Ineffective Catalyst System: The chosen catalyst or ligand may not be suitable for your specific substrate. The electronic and steric properties of the substrate can heavily influence the efficiency of the catalytic cycle.
-
Catalyst Deactivati[4]on: The catalyst can be poisoned by impurities in the starting materials, solvents, or reagents. Water and oxygen can also[5] be detrimental to many catalytic systems.
-
Insufficient Reaction Temperature: Many cyclization reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be exceedingly slow.
-
Poor Solubility: [6]If the starting material or catalyst is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely inefficient.
Q3: I'm observing the formation of several side products, which is complicating purification and reducing the yield of my desired cyclized product. What are these side products likely to be?
Common side reactions in 4-cyanophenyl cyclizations include:
-
Homocoupling: Dimerization of the starting material can occur, especially if the oxidative addition step is slow or if the reaction conditions favor intermolecular reactions.
-
Protodecyanation: [7] Cleavage of the cyano group can sometimes be observed, particularly under harsh reaction conditions or in the presence of certain nucleophiles.
-
Incomplete Cyclization: In some cases, an intermediate of the cyclization process may be stable enough to be isolated or observed as a major byproduct.
-
Hydrolysis of the Cyano Group: If water is present in the reaction mixture, the cyano group can be hydrolyzed to an amide or carboxylic acid, which may not undergo the desired cyclization.
Troubleshooting Gu[10]ide: A Systematic Approach
When faced with a low conversion rate, a systematic and logical approach to troubleshooting is essential. The following guide will walk you through the process of identifying and resolving the root cause of the problem.
Workflow for Troubleshooting Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Step 1: Verify the Integrity of Your Starting Materials
Before scrutinizing the reaction conditions, it is paramount to ensure the purity of your starting materials. Impurities can act as catalyst poisons or participate in unwanted side reactions.
Protocol: Starting Mat[8]erial Purity Check
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra of your 4-cyanophenyl-containing substrate. Ensure that the spectra are clean and that the integration values correspond to the expected structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze your starting material by LC-MS to check for the presence of any impurities that may not be visible by NMR.
-
Reagent and Solvent Quality: Use freshly distilled or anhydrous solvents. Ensure that all other reagents are of high purity and have been stored correctly to prevent degradation.
Step 2: Evaluate and Optimize the Catalytic System
The choice of catalyst and ligand is often the most critical factor in a successful cyclization reaction.
Commonly Used Catalyst[4]s:
| Catalyst System | Typical Applications | Key Considerations |
| Palladium(II) Acetate / Phosphine Ligand | Versatile for various C-H functionalizations and cross-coupling reactions. | The choice of phosphine[9] ligand is crucial for tuning reactivity and stability. |
| Copper(I) Iodide / [4]Diamine Ligand | Often used in Ullmann-type couplings and cyclizations. | Can be more cost-effect[2]ive than palladium but may require higher temperatures. |
| Rhodium or Iridium Complexes | Effective for dehydrogenative cyclizations. | May offer different sel[1]ectivity compared to palladium or copper. |
Protocol: Catalyst and Ligand Screening
-
Literature Precedent: Begin by consulting the literature for similar cyclization reactions to identify promising catalyst/ligand combinations for your substrate.
-
Systematic Screening: If a standard system is not effective, perform a systematic screen of different ligands. Vary the steric bulk and electronic properties of the ligand to find the optimal match for your substrate.
-
Catalyst Loading: While a higher catalyst loading might seem like an easy solution, it can sometimes lead to increased side reactions. It is often beneficial to screen a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the sweet spot.
Step 3: Fine-Tune[13] the Reaction Conditions
Once you have a promising catalytic system, optimizing the reaction conditions can significantly improve the conversion rate.
Protocol: Optimization of Reaction Parameters
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal temperature for your specific transformation. Monitor the reaction prog[6]ress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the reaction outcome. Screen a variety of solve[10][11]nts such as toluene, dioxane, DMF, and acetonitrile.
-
Concentration: The concentration of the reaction can influence the balance between intramolecular cyclization and intermolecular side reactions. Generally, higher dilutions favor intramolecular processes. Experiment with different[12] concentrations to find the optimal conditions.
-
Additives: In some cases, the addition of a base or an oxidant can be beneficial. For example, a base can facilitate C-H activation, while an oxidant can be necessary for certain catalytic cycles.
Case Study: Overco[9]ming Low Yield in a Palladium-Catalyzed Carbazole Synthesis
A researcher was attempting to synthesize a substituted carbazole from a 2-amino-2'-(4-cyanophenyl)biphenyl derivative using a palladium catalyst. The initial attempts resulted in yields below 20%, with the major byproduct being the homocoupling of the starting material.
Troubleshooting Steps Taken:
-
Starting Material Purity: NMR and LC-MS analysis confirmed the high purity of the starting material.
-
Ligand Screening: The initial ligand, PPh₃, was replaced with a bulkier, more electron-rich ligand, XPhos. This change was based on literature precedents for similar C-N bond-forming reactions where such ligands were shown to promote reductive elimination.
-
Solvent and Base Op[4]timization: A switch from toluene to dioxane and from K₂CO₃ to the stronger base Cs₂CO₃ was implemented. This was hypothesized to facilitate the deprotonation and subsequent C-H activation step.
-
Temperature Adjustment: The reaction temperature was increased from 100 °C to 110 °C.
Results:
By implementing these changes, the researcher was able to increase the yield of the desired carbazole to over 80%. This case study highlights the importance of a multi-faceted approach to troubleshooting, where the interplay between the ligand, solvent, base, and temperature is carefully considered.
Conclusion
Troubleshooting low conversion rates in 4-cyanophenyl cyclization reactions requires a systematic and informed approach. By carefully considering the purity of your starting materials, the choice of your catalytic system, and the optimization of your reaction conditions, you can significantly improve the efficiency of these important transformations. This guide provides a framework for diagnosing and solving common problems, ultimately leading to more successful and reproducible synthetic outcomes.
References
-
ResearchGate. (n.d.). Optimization for the cyclization step. Retrieved from [Link]
- Steingruber, H. S., Mendioroz, P., Volpe, M. A., & Gerbino, D. C. (2021). Synthesis of carbazoles and derivatives from allenes. Synthesis, 53(12), 2212-2218.
-
ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive. Retrieved from [Link]
- Aggarwal, T., & Verma, A. K. (2019). Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry, 17(37), 8330-8342.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
American Chemical Society. (n.d.). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Harnessing the cyclization strategy for new drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Retrieved from [Link]
- Heterocycles. (1998). SEVERAL APPROACHES TO CYANIDE ION-CATALYZED SYNTHESIS OF 4-AROYL-1-PHENYL-I KPYRAZOL0[3,4-d]PYRIMlDlNES. 47(1), 407-416.
-
ResearchGate. (2023). Trends in carbazole synthesis – an update (2013–2023). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and temperature-controlled diastereodivergent [4+2] cyclization of p-QMs and 4-benzylidene-pyrazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]
-
Semantic Scholar. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. Retrieved from [Link]
-
MDPI. (2012). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of conditions on cyclization. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Retrieved from [Link]
-
American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting guide for the purification of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid . This guide addresses the common issue of inorganic salt occlusion (e.g., NaBr, NaCl, K₂CO₃) arising from alkylation or hydrolysis steps during synthesis.[1][2]
Our goal is to provide you with autonomous, self-validating protocols to achieve pharmaceutical-grade purity (<0.1% Residue on Ignition).
Module 1: Diagnostic & Assessment
Q: How do I confirm that inorganic salts are the primary impurity?
Before initiating a purification protocol, verify the nature of the contamination.[2] Inorganic salts in this specific scaffold often manifest as "ghost" mass or abrasive textures in the solid.[3]
| Diagnostic Test | Observation Indicating Salt Contamination |
| Residue on Ignition (ROI) | Ash content > 0.5%.[4][1][3] (Target is < 0.1%). |
| 1H NMR | Spectrum is clean, but the integrated weight potency is low (e.g., 85% wt/wt vs. standard). |
| Visual Inspection | White specks visible within the off-white organic crystal lattice; "gritty" texture.[4][1][3] |
| Solubility Test | Sample does not fully dissolve in pure Dichloromethane (DCM) or Ethyl Acetate (salts are insoluble in these).[1][3][2] |
Module 2: Primary Purification Protocols
Method A: The pH-Swing Extraction (Gold Standard)
Best for: Crude oils or solids with high salt content (>5%).[4][1][3][2]
The Logic: This method exploits the acidity of the carboxylic acid (pKa ~4.0–4.[2]5) to separate it from neutral organic impurities and water-soluble inorganic salts.[4][1][3]
-
Safety Note: The nitrile (-CN) group is stable at room temperature but susceptible to hydrolysis (to amide/acid) under vigorous heating with strong bases.[1][3][2] Keep all basic solutions at or below 25°C.
Step-by-Step Protocol
-
Dissolution: Dissolve your crude 1-(4-Cyanophenyl)cyclobutanecarboxylic acid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL solvent per 1 g product).[4][1][3][2]
-
Note: If salts are visible, the solution will appear cloudy.[2] This is normal.
-
-
Filtration (Pre-treatment): Filter the cloudy organic solution through a sintered glass funnel or Celite pad to remove bulk undissolved salts.[1][3]
-
Salt Formation (Extraction):
-
Transfer the filtrate to a separatory funnel.[3]
-
Extract with 1M NaOH or Saturated NaHCO₃ (2 x volumes).[1][3][2]
-
Mechanism:[4][1][3][5][6][7][8] The acid deprotonates to form sodium 1-(4-cyanophenyl)cyclobutanecarboxylate, which migrates to the aqueous layer .[4][1][3]
-
Critical: Keep the aqueous phase.[3] Discard the organic phase (which contains non-acidic impurities).[1][3]
-
-
The Wash: Wash the aqueous layer once with fresh EtOAc (removes entrained organic impurities).[1][3]
-
Re-acidification (Precipitation):
-
Recovery:
Method B: Aqueous Slurry (Resulping)
Best for: Crystalline solids with low salt content (<5%) or when yield loss in extraction is a concern.[1][3][2]
The Logic: Inorganic salts are highly soluble in water; the lipophilic cyclobutane acid is not. Breaking the crystal lattice via vigorous stirring releases trapped salts.[3]
-
Preparation: Grind the dry crude solid into a fine powder (crucial for surface area exposure).
-
Slurry: Suspend the powder in deionized water (5 mL per 1 g solid).
-
Agitation: Stir vigorously at room temperature for 2–4 hours.
-
Filtration: Filter the solid.
-
Displacement Wash: Wash the filter cake with a small amount of cold water.[1][3]
-
Drying: Dry in a vacuum oven at 45°C to remove residual moisture.
Module 3: Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for the purification process.
Caption: Decision logic for desalting 1-(4-Cyanophenyl)cyclobutanecarboxylic acid based on physical state and behavior.
Module 4: Troubleshooting & FAQs
Q: My product "oiled out" when I acidified the aqueous layer. What happened? A: This is common for cyclobutane derivatives, which often have low melting points or form supercooled liquids.[1][3][2]
-
Fix: Do not try to filter the oil.[3] Instead, add fresh DCM (Dichloromethane) to the acidified aqueous mixture, extract the oil into the DCM, dry the DCM layer with Magnesium Sulfate (MgSO₄), and evaporate the solvent.[1][2] The product should solidify upon standing or scratching the flask.
Q: Can I use heat to speed up the dissolution in base? A: NO. The nitrile group (-CN) is sensitive.[4][1][3] Heating in the presence of NaOH can hydrolyze the nitrile to a primary amide (-CONH₂) or a carboxylic acid (-COOH), destroying your compound [1, 2].[4][1][3][2] Always work at Room Temperature (20–25°C) or cooler.
Q: I still see ash after Method A. Why? A: You likely have trapped brine (NaCl solution) in the final filter cake.[1][3]
-
Fix: Perform a final "displacement wash" on the filter funnel with a small volume of ice-cold water before drying.[4][3] Ensure the filter cake is not cracked during the wash to prevent channeling.
Q: Is the cyclobutane ring stable to acid/base extraction? A: Yes. The cyclobutane ring is kinetically stable under standard extraction conditions (pH 1–14 at RT).[1][3][2] It does not undergo ring-opening unless subjected to extreme catalytic conditions not present here [3].[4][1][3]
References
-
Hydrolysis of Nitriles. ChemGuide. (Explains the sensitivity of nitriles to acid/base hydrolysis and the formation of amides/salts).
-
Conversion of Nitrile Compounds into Carboxylic Acids. US Patent 8119838B2.[4][1][3] (Details industrial conditions for nitrile hydrolysis, confirming that high heat is required for conversion, implying stability at RT).
-
Cyclobutanecarboxylic Acid Synthesis & Stability. Organic Syntheses, Coll.[4][1][3][9] Vol. 3, p. 213 (1955).[1][3][2] (Foundational text on the stability and handling of cyclobutane carboxylic acids). [1][3][2]
-
pKa Values of Carboxylic Acids. Bordwell pKa Table / Evans pKa Table. (Provides the theoretical basis for pH-swing extraction; Benzoic acid pKa ~4.2, Cycloalkyl acids ~4.8).[4][1][3][2]
Sources
- 1. PubChemLite - 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Synthesis [ch.ic.ac.uk]
- 7. tdcommons.org [tdcommons.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Advanced Fragmentation Guide: 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4)
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4) . This compound is a critical building block in the synthesis of androgen receptor antagonists (such as Enzalutamide analogs) and a potential process-related impurity.
This guide compares CAS 53312-80-4 against its chlorinated and trifluoromethylated analogs, offering researchers a definitive reference for structural elucidation and impurity profiling.
Executive Summary & Application Context
4-Amino-2-fluorobenzonitrile (MW 136.13 Da) serves as a high-value intermediate in medicinal chemistry, particularly for optimizing the metabolic stability of androgen receptor (AR) antagonists. In drug development, distinguishing this fluorinated scaffold from its chlorinated or trifluoromethylated analogs is critical during impurity profiling and pharmacokinetic studies.
This guide details the ESI-MS/MS fragmentation pathways, establishing a self-validating identification protocol based on the unique lability of the ortho-fluoro substituent and the nitrile moiety.
Comparative Overview
| Feature | 4-Amino-2-fluorobenzonitrile (Product) | 4-Amino-2-chlorobenzonitrile (Alternative 1) | 4-Amino-2-(trifluoromethyl)benzonitrile (Alternative 2) |
| CAS | 53312-80-4 | 20925-27-3 | 654-70-6 |
| Monoisotopic Mass | 136.04 Da | 152.01 Da | 186.04 Da |
| [M+H]⁺ | 137.05 | 153.02 | 187.05 |
| Key Neutral Loss | -27 Da (HCN), -20 Da (HF) | -27 Da (HCN), -35/37 Da (Cl•) | -27 Da (HCN), -20 Da (HF) |
| Isotope Pattern | No significant M+2 | Distinct 3:1 (³⁵Cl/³⁷Cl) | No significant M+2 |
| Retention (RP-LC) | Moderate | High (Lipophilic) | Very High (Lipophilic) |
Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation data described below, utilize the following standardized acquisition parameters. This protocol ensures the generation of diagnostic ions required for structural confirmation.
Methodology
-
Instrumentation: Q-TOF or Triple Quadrupole (QqQ) MS.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation source).
-
B: Acetonitrile (LC-MS Grade).
-
-
Direct Infusion: 5 µg/mL solution in 50:50 A:B at 10 µL/min.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.5 kV | Optimizes [M+H]⁺ generation without in-source fragmentation. |
| Cone Voltage | 20 V | Sufficient to decluster adducts but preserve the parent ion (m/z 137). |
| Collision Energy (CE) | 10–25 eV | Ramp required. Low CE (10 eV) preserves the nitrile; High CE (25 eV) forces ring opening. |
| Desolvation Temp | 350°C | Ensures complete vaporization of the polar nitrile. |
Fragmentation Pathways & Mechanism
The fragmentation of CAS 53312-80-4 is governed by the competing stability of the aromatic ring and the lability of the nitrile and amine groups.
Primary Pathway: Nitrile Elimination (Diagnostic)
The most abundant fragment arises from the loss of Hydrogen Cyanide (HCN). This is characteristic of benzonitriles.
-
Precursor: [M+H]⁺ = 137.05
-
Transition: m/z 137 → m/z 110
-
Mechanism: 1,2-elimination of HCN involving the ortho or meta protons.
-
Diagnostic Value: High. Confirms the presence of the -CN group.
Secondary Pathway: Fluorine Scrambling & HF Loss
Unlike the chloro-analog, the C-F bond is strong. However, in the presence of an adjacent amine (aniline) or under high collision energy, an intramolecular rearrangement can lead to the loss of Hydrogen Fluoride (HF).
-
Transition: m/z 137 → m/z 117
-
Mechanism: Proton transfer from the amine (-NH3⁺) to the fluorine, followed by elimination of neutral HF.
-
Diagnostic Value: Distinguishes this compound from non-fluorinated anilines.
Tertiary Pathway: Ammonia Loss
Typical of primary anilines, the loss of NH₃ is observed, though often less intense than HCN loss due to the electron-withdrawing nature of the nitrile group stabilizing the amine.
-
Transition: m/z 137 → m/z 120
Pathway Visualization (Graphviz)
The following diagram illustrates the hierarchical fragmentation logic.
Figure 1: ESI-MS/MS fragmentation tree for 4-Amino-2-fluorobenzonitrile showing primary HCN loss and secondary HF/NH3 elimination pathways.
Comparative Analysis: Validating Against Alternatives
When profiling impurities in Enzalutamide synthesis, you will likely encounter the chlorinated analog (starting material impurity) or the trifluoromethyl analog (downstream intermediate).
Comparison 1: vs. 4-Amino-2-chlorobenzonitrile
-
Differentiation: The chloro-analog (CAS 20925-27-3) is easily identified by its Isotope Pattern .
-
CAS 53312-80-4 (Fluoro): Single peak at m/z 137.
-
Chloro-Analog: Two peaks at m/z 153 and 155 (3:1 ratio).
-
-
Fragmentation Difference: The C-Cl bond is weaker than C-F. The chloro-analog shows a radical loss of Cl• (m/z 118) more readily than the fluoro-analog loses F•.
Comparison 2: vs. 4-Amino-2-(trifluoromethyl)benzonitrile
-
Context: This is "Enzal-2A," a known impurity in Enzalutamide [1].[1][2][3]
-
Differentiation:
-
Mass Shift: The -CF3 group adds 50 Da relative to the -F group. Parent ion shifts from 137 to 187.
-
Fragmentation: The -CF3 group exhibits a unique loss of CF2 (50 Da) or HF (20 Da) .
-
Retention Time: The -CF3 analog is significantly more hydrophobic, eluting later on C18 columns.
-
Summary Table: Diagnostic Ions
| Compound | Precursor (m/z) | Primary Fragment | Secondary Fragment | Specificity Marker |
| CAS 53312-80-4 | 137 | 110 (-HCN) | 117 (-HF) | m/z 117 (Ortho-F effect) |
| Chloro-Analog | 153 | 126 (-HCN) | 118 (-Cl) | Isotope Cluster (153/155) |
| CF3-Analog | 187 | 160 (-HCN) | 167 (-HF) | m/z 187 Parent |
References
-
Uzun, B. O., et al. (2025).[4] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods." Journal of Pharmaceutical and Biomedical Analysis, 263, 116926.
-
NIST Mass Spectrometry Data Center. "Benzonitrile, 4-amino- (Mass Spectrum)." NIST Chemistry WebBook, SRD 69.
-
Santa Cruz Biotechnology. "4-Amino-2-fluorobenzonitrile (CAS 53312-80-4) Product Data."[5]
-
Li, B., et al. (2016).[6] "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[6] Chemical Research in Chinese Universities.
Sources
- 1. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 4-Amino-2-fluorobenzonitrile | CAS 53312-80-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
A Comparative Guide to the Synthetic Routes of Nilutamide: A Process Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The non-steroidal antiandrogen Nilutamide, a cornerstone in the treatment of metastatic prostate cancer, has been synthesized through various routes since its inception. The choice of a specific synthetic pathway in a drug development setting is a critical decision, balancing efficiency, safety, cost, and environmental impact. This guide provides an in-depth, objective comparison of the prominent synthetic strategies for Nilutamide, offering insights into the practical advantages and disadvantages of each approach.
It is important to note that a comprehensive search of the scientific and patent literature did not reveal any established synthetic routes for Nilutamide that utilize a cyclobutane intermediate. Therefore, this guide will focus on the documented and industrially relevant synthetic methodologies.
Executive Summary of Synthetic Routes
Three primary synthetic strategies for Nilutamide have been reported, each with distinct characteristics:
-
The Classical Phosgene-Based Route: The original and historically significant method.
-
The Ullmann Coupling Approach: An alternative that avoids the use of highly toxic phosgene.
-
The Modern Nucleophilic Aromatic Substitution (SNAr) Route: A more recent, streamlined approach with improved safety and efficiency.
The following sections will delve into the specifics of each route, providing a comparative analysis of their key performance indicators.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision. The following table provides a high-level comparison of the three main approaches to Nilutamide synthesis.
| Parameter | Classical Phosgene Route | Ullmann Coupling Route | Modern SNAr Route |
| Key Advantage | Established, potentially high-yielding final step. | Avoids the use of phosgene. | Shorter, simpler process with higher overall yield and improved safety profile. |
| Key Disadvantage | Use of highly toxic phosgene and cyanide intermediates. | Use of heavy metal catalyst (copper), harsh reaction conditions, and lower overall yield. | Relies on a specific starting material; potential for side reactions if not optimized. |
| Reported Overall Yield | Not explicitly stated as a multi-step overall yield, but individual steps can be high-yielding. | ~35% over three steps.[1] | 65-66.3% in a single step. |
| Safety Concerns | High: Involves highly toxic phosgene gas and cyanide compounds. | Moderate: Use of heavy metal catalyst, which can have toxicity and require removal. | Low to Moderate: Avoids highly toxic reagents, but requires careful control of reaction conditions. |
| Environmental Impact | High: Use of hazardous reagents and potential for corrosive by-products. | Moderate: Heavy metal waste stream. | Low: Fewer steps and less hazardous materials. |
| Industrial Applicability | Historically used, but largely replaced due to safety and environmental concerns. | A viable alternative to the phosgene route, but with efficiency drawbacks. | Highly suitable for industrial-scale production due to its efficiency and improved safety. |
In-Depth Analysis of Each Synthetic Route
The Classical Phosgene-Based Route
This was the original route developed for the synthesis of Nilutamide.[1] It involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with 2-amino-2-cyanopropane, followed by hydrolysis to yield Nilutamide.
Reaction Scheme:
Causality behind experimental choices in the Phosgene Route.
Advantages:
-
Established Chemistry: The reactions involved are well-understood transformations in organic chemistry.
-
High Purity of Intermediates: Phosgene, being a gas, is easily removed from the reaction mixture, which can lead to high-purity isocyanate intermediates.[2]
Disadvantages:
-
Extreme Toxicity of Reagents: Phosgene is a highly toxic and corrosive gas, requiring specialized handling and infrastructure.[3] The use of a cyanide-containing reagent in the second step also poses significant safety risks.[1]
-
Harsh Reaction Conditions: The hydrolysis step often requires heating with strong acids, which can be corrosive to equipment.[1]
-
Environmental Concerns: The use of highly toxic reagents and the generation of hazardous waste make this route environmentally unfavorable.
Experimental Protocol (Conceptual):
-
Phosgenation: 4-Nitro-3-(trifluoromethyl)aniline is dissolved in an inert solvent (e.g., toluene) and treated with a solution of phosgene at a controlled temperature. The reaction progress is monitored until the starting aniline is consumed.
-
Cyclization: The resulting isocyanate intermediate is then reacted with 2-amino-2-cyanopropane in a suitable solvent.
-
Hydrolysis: The cyclized intermediate is hydrolyzed with an acid (e.g., hydrochloric acid) under heating to afford crude Nilutamide.
-
Purification: The crude product is purified by recrystallization.
The Ullmann Coupling Approach
To circumvent the use of phosgene, an alternative route based on the Ullmann condensation reaction was developed. This multi-step process typically involves the coupling of an aryl halide with 5,5-dimethylhydantoin.
Reaction Scheme:
Logical flow of the Ullmann Coupling synthetic pathway.
Advantages:
-
Avoids Phosgene: The primary advantage of this route is the elimination of the highly toxic phosgene.
Disadvantages:
-
Multi-step Process: This route involves several steps, leading to a lower overall yield. A three-step reaction was reported to have a yield of 35%.[1]
-
Use of Heavy Metal Catalyst: The Ullmann coupling step requires a copper catalyst (e.g., cuprous oxide), which is a heavy metal.[1] Residual copper in the final active pharmaceutical ingredient (API) is a major concern and requires stringent purification processes.
-
Harsh Reaction Conditions: The synthesis involves the use of strong acids and high temperatures.[1]
-
Low Atom Economy: The introduction and subsequent removal of the iodine atom in the synthesis lead to poor atom economy.[1]
Experimental Protocol (Conceptual):
-
Diazotization and Iodination: m-Trifluoromethylaniline is subjected to a diazotization reaction followed by treatment with an iodide source to produce the corresponding iodo compound.
-
Nitration: The iodo intermediate is then nitrated to introduce the nitro group at the desired position.
-
Ullmann Coupling: The resulting 4-iodo-2-(trifluoromethyl)nitrobenzene is coupled with 5,5-dimethylhydantoin in a high-boiling solvent like DMF, in the presence of a copper catalyst and a base.
-
Purification: The final product is isolated and purified, which includes the critical step of removing residual copper.
The Modern Nucleophilic Aromatic Substitution (SNAr) Route
A more recent and industrially preferred method involves the direct reaction of a suitable halo-aromatic compound with 5,5-dimethylhydantoin via nucleophilic aromatic substitution. A prominent example starts from 3-trifluoromethyl-4-chlorobenzonitrile.
Reaction Scheme:
Sources
A Comparative Guide to Quality Control Standards for 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity and quality is paramount for the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the quality control standards for this intermediate, offering a comparative analysis of analytical methodologies, a discussion of potential impurities, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to establish robust quality control systems.
Introduction: The Criticality of Intermediate Quality Control
In the intricate process of pharmaceutical manufacturing, the quality of intermediates like 1-(4-Cyanophenyl)cyclobutanecarboxylic acid directly influences the quality of the final Active Pharmaceutical Ingredient (API).[1][2] A well-defined quality control strategy for intermediates is not merely a regulatory requirement but a fundamental aspect of ensuring batch-to-batch consistency, minimizing process-related impurities, and ultimately safeguarding patient health. This guide will delineate the essential quality control parameters for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, providing a framework for its comprehensive evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is the foundation of its quality control.
| Property | Value | Analytical Technique |
| Chemical Name | 1-(4-Cyanophenyl)cyclobutanecarboxylic acid | - |
| CAS Number | 1314710-36-5 | - |
| Molecular Formula | C12H11NO2 | Mass Spectrometry |
| Molecular Weight | 201.22 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined experimentally | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | To be determined experimentally in various solvents (e.g., water, methanol, acetonitrile, dichloromethane) | Solubility Studies |
Potential Impurities: A Proactive Approach to Quality
The identification and control of impurities are central to the quality control of any pharmaceutical intermediate. Impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[3][4]
Potential Process-Related Impurities
Based on common synthetic routes for similar cyclobutane derivatives, the following process-related impurities should be considered:
-
Starting Materials: Unreacted 4-cyanobenzyl cyanide and 1,3-dibromopropane.
-
Intermediates: Incompletely cyclized or hydrolyzed intermediates.
-
By-products: Isomeric impurities, such as 1-(2-cyanophenyl)cyclobutanecarboxylic acid or 1-(3-cyanophenyl)cyclobutanecarboxylic acid, and products of over-alkylation or side reactions.[5]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium, rhodium) and reagents used in the synthesis.
Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as heat, light, acid, base, and oxidation.[2][6][7] For 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, potential degradation pathways include:
-
Hydrolysis of the nitrile group: Formation of 1-(4-carbamoylphenyl)cyclobutanecarboxylic acid or 1-(4-carboxyphenyl)cyclobutanecarboxylic acid under acidic or basic conditions.
-
Decarboxylation: Loss of the carboxylic acid group under thermal stress.
-
Oxidation: Oxidation of the cyclobutane ring or other susceptible parts of the molecule.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is necessary for the comprehensive quality control of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid. The choice of technique depends on the specific parameter being evaluated.
| Analytical Technique | Parameter Measured | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Purity, Assay, Impurity Profiling | High resolution, sensitivity, and quantification capabilities.[8][9] | May require derivatization for compounds without a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual Solvents, Volatile Impurities | High sensitivity and specificity for volatile compounds.[9] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation, Identification, Purity | Provides detailed structural information.[8] | Lower sensitivity compared to chromatographic techniques for impurity detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification (Functional Groups) | Rapid and non-destructive. | Provides limited information on purity and complex mixtures. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structure Elucidation | High sensitivity and provides molecular weight information. | May not be suitable for quantification without hyphenation to a separation technique. |
| Differential Scanning Calorimetry (DSC) | Melting Point, Polymorphism | Provides information on thermal properties and solid-state form. | Requires a relatively pure sample. |
| Karl Fischer Titration | Water Content | Accurate and precise for water determination. | Specific for water content only. |
Recommended Quality Control Workflow
The following workflow outlines a robust quality control strategy for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.
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A Comparative Guide to the Thermal Analysis of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermal stability and phase behavior are critical determinants of a drug candidate's viability, influencing everything from formulation and storage to bioavailability and regulatory approval. This guide provides an in-depth comparative analysis of the thermal properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, a novel compound of interest, benchmarked against structurally related and pharmaceutically relevant molecules. By dissecting the influence of its constituent chemical moieties—the cyanophenyl group, the cyclobutane ring, and the carboxylic acid function—we aim to provide a predictive framework for its thermal behavior and underscore the indispensable role of thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), in pharmaceutical sciences.
The Imperative of Thermal Analysis in Pharmaceutical Development
Thermal analysis is a cornerstone of pharmaceutical research and quality control, offering a suite of techniques to characterize materials under controlled temperature programs.[1][2] DSC and TGA, in particular, provide a wealth of information. DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing crucial information about melting points, glass transitions, crystallization events, and polymorphism.[3][4] TGA, on the other hand, measures the change in mass of a sample as it is heated, providing insights into thermal stability, decomposition kinetics, and the presence of volatiles.[2][5]
The solid-state form of an API can significantly impact its therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in solubility, dissolution rate, and ultimately, bioavailability.[3] Therefore, a comprehensive thermal characterization is not merely a perfunctory step but a critical component of risk assessment and mitigation in the drug development pipeline.
Deconstructing 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid: A Structural Perspective on Thermal Stability
The thermal behavior of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a composite of the properties endowed by its three key structural features:
-
The Carboxylic Acid Group: This functional group is known to form strong intermolecular hydrogen bonds, which generally leads to higher melting and boiling points.[6]
-
The Cyclobutane Ring: This four-membered ring possesses significant ring strain, which can make it susceptible to thermal decomposition through ring-opening reactions.[7]
-
The 4-Cyanophenyl Group: The presence of a nitrile (cyano) group on the phenyl ring introduces polarity and can influence crystal packing and thermal stability.
To elucidate the individual and synergistic contributions of these moieties, we will compare the thermal properties of our target compound with four carefully selected molecules: Benzoic acid, Cyclobutanecarboxylic acid, 4-Cyanobenzoic acid, and the widely used API, Ibuprofen.
Comparative Thermal Analysis: A Data-Driven Discussion
The following table summarizes the key thermal events for our comparison compounds, providing a basis for predicting the behavior of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.
| Compound | Molecular Structure | Melting Point (°C) | Decomposition Onset (°C) | Key Thermal Events & Structural Insights |
| Benzoic Acid | C₇H₆O₂ | ~122 | >475 (in inert atmosphere)[8] | Exhibits a sharp melting point. The high decomposition temperature is attributed to the stability of the aromatic ring and the hydrogen-bonded dimer structure.[8] |
| Cyclobutanecarboxylic Acid | C₅H₈O₂ | ~ -7.5[7] | No data, but boils at ~195°C[6][9] | The low melting point is indicative of weaker intermolecular forces compared to aromatic acids. The strained cyclobutane ring suggests potential for lower-temperature decomposition pathways.[7] |
| 4-Cyanobenzoic Acid | C₈H₅NO₂ | ~220-222[10] | Decomposes upon melting[10] | The significantly higher melting point compared to benzoic acid highlights the strong intermolecular interactions introduced by the polar cyano group, likely through dipole-dipole interactions and influencing crystal packing. |
| Ibuprofen | C₁₃H₁₈O₂ | ~76-77 | ~153 (onset of evaporation/decomposition) | As a well-characterized API, it shows a distinct melting point followed by evaporation and decomposition. Its thermal behavior is a benchmark for many small molecule drugs. |
| 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid (Predicted) | C₁₂H₁₁NO₂ | Predicted: >150 | Predicted: >200 | The presence of the 4-cyanophenyl group is expected to significantly increase the melting point compared to cyclobutanecarboxylic acid due to enhanced intermolecular interactions. The cyclobutane ring may lower the decomposition temperature relative to 4-cyanobenzoic acid. |
Discussion of Predicted Thermal Behavior:
Based on the comparative data, we can hypothesize the thermal profile of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid. The combination of the rigid, polar 4-cyanophenyl group and the hydrogen-bonding carboxylic acid moiety is expected to result in a relatively high melting point, likely exceeding 150°C. The cyclobutane ring, being the most strained part of the molecule, will likely be the point of initial thermal decomposition. This decomposition may occur at a lower temperature than that of 4-cyanobenzoic acid, which lacks this strained aliphatic ring.
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are representative methodologies for DSC and TGA analysis, based on established standards such as those from the United States Pharmacopeia (USP) and ASTM International.[11][12][13][14][15][16]
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, transition temperatures, and enthalpy changes of the sample.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, non-reactive DSC pan (e.g., aluminum).
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For volatile samples, a hermetically sealed pan is recommended.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the melting or decomposition point (e.g., 300°C).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) throughout the experiment.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.
Caption: Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the sample.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) throughout the experiment.
-
-
Data Analysis: Analyze the resulting thermogram (mass vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss events.
Caption: Workflow for TGA Analysis.
Conclusion and Future Directions
This comparative guide has provided a framework for understanding the thermal properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid by dissecting the contributions of its constituent functional groups and benchmarking against relevant compounds. The predictive analysis suggests a compound with a relatively high melting point and a decomposition pathway likely initiated by the strained cyclobutane ring.
For drug development professionals, this information is critical for guiding formulation strategies, identifying potential stability issues, and establishing appropriate storage conditions. Further experimental work should focus on obtaining the actual DSC and TGA data for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to validate these predictions. Additionally, polymorphism screening and compatibility studies with common pharmaceutical excipients would be crucial next steps in the pre-formulation development of this promising compound. The judicious application of thermal analysis techniques will undoubtedly continue to be a cornerstone of bringing safe and effective medicines to patients.
References
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Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. (n.d.). Retrieved February 23, 2026, from [Link]
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Buanz, A., et al. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Retrieved February 23, 2026, from [Link]
-
Winter, S. R., & Taylor, H. M. (1969). The thermal decomposition of benzoic acid. ResearchGate. Retrieved February 23, 2026, from [Link]
-
DSC Testing - Differential Scanning Calorimetry | Ace Labs. (2022, November 19). Retrieved February 23, 2026, from [Link]
-
Winter, S. R., & Taylor, H. M. (1969). The thermal decomposition of benzoic acid. Canadian Science Publishing. Retrieved February 23, 2026, from [Link]
-
Thermogravemetric analysis and DSC graph of benzoic acid,... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
ASTM E2550 - 21, Standard Test Method for Thermal Stability by Thermogravimetry. (2021, November 9). ASTM International. Retrieved February 23, 2026, from [Link]
-
DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Winter, S. R. (1969). The gas phase thermal decomposition of Benzoic acid. Memorial University Research Repository. Retrieved February 23, 2026, from [Link]
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Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. (n.d.). Retrieved February 23, 2026, from [Link]
-
Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved February 23, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7) - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Retrieved February 23, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). Retrieved February 23, 2026, from [Link]
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Chemical Properties of Cyclobutanecarboxylic acid chloride (CAS 5006-22-4) - Cheméo. (n.d.). Retrieved February 23, 2026, from [Link]
-
Benzoic acid - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]
-
DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cyclobutanecarboxylic acid - general description - Georganics. (2021, December 20). Retrieved February 23, 2026, from [Link]
-
Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester Properties - EPA. (2025, October 15). Retrieved February 23, 2026, from [Link]
-
DSC Analysis in United States - ResolveMass Laboratories Inc. (2025, October 2). Retrieved February 23, 2026, from [Link]
-
(a) TGA curves of Cu-CBDA-2 (1) and Co-CBDA-2 (2) with a heating rate... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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DSC curve recorded with a heating rate of 20 1C min À1 under N 2... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Amjaour, H., et al. (n.d.). Scalable synthesis of a cyclobutane-1,2-diacid building block from trans-cinnamic acid via photoreaction. RSC Publishing. Retrieved February 23, 2026, from [Link]
-
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The thermal decomposition of basic ferric salts of benzoic acid and of phthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved February 23, 2026, from [Link]
-
4-Cyanobenzoic acid, 2-chlorophenyl ester - Cheméo. (n.d.). Retrieved February 23, 2026, from [Link]
-
Witte, B. D., et al. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved February 23, 2026, from [Link]
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Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler Toledo. Retrieved February 23, 2026, from [Link]
-
Amjaour, H. (2021). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. Retrieved February 23, 2026, from [Link]
-
4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]
-
DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6). Retrieved February 23, 2026, from [Link]
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Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments. (n.d.). Retrieved February 23, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon - DTIC. (2026, February 1). Retrieved February 23, 2026, from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
[1]
Executive Summary & Chemical Profile
This guide defines the disposal protocol for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (CAS: 1159977-03-3 / Generic Analogues). Unlike simple organic acids, this compound possesses a dual-functionality hazard profile :
-
Carboxylic Acid: Corrosive/Irritant potential and pH sensitivity.
-
Aromatic Nitrile (Cyano group): Potential for acute toxicity and hazardous decomposition products (NOx, HCN) under thermal or chemical stress.
Core Directive: The only acceptable disposal method for this compound is High-Temperature Incineration . Under no circumstances should this material be disposed of via sanitary sewer, trash, or low-temperature evaporation.[1]
Chemical Hazard Data Table
| Property | Specification | Hazard Implication |
| Functional Groups | Cyclobutane, Carboxylic Acid, Benzonitrile | Acidic; Potential HCN precursor under extreme stress.[1] |
| Physical State | Solid (Powder/Crystal) | Dust inhalation risk; Static charge accumulation. |
| GHS Classifications | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), Acute Tox. 4 (H302) | Requires full PPE (Nitrile gloves, eye protection).[1] |
| Reactivity | Incompatible with Strong Oxidizers & Strong Bases | Risk of exothermic reaction or hydrolysis. |
| Waste Stream | Hazardous Organic Solid (or Liquid if dissolved) | Must be incinerated. |
Pre-Disposal Segregation & Handling (The "Self-Validating System")
To ensure safety, the disposal process begins at the bench.[1] You must implement a Segregation Logic that prevents cross-contamination before the waste ever reaches the central accumulation area.
Critical Incompatibilities
-
DO NOT MIX with Strong Oxidizers: (e.g., Peroxides, Nitric Acid, Permanganates).[1] The cyclobutane ring implies ring strain energy; combined with an organic nitrile, oxidation can be rapid and uncontrolled.[1]
-
DO NOT MIX with Strong Bases: (e.g., Sodium Hydroxide).[1] Strong bases can hydrolyze the nitrile to an amide/carboxylate, releasing heat and potentially ammonia.[1]
-
DO NOT MIX with Strong Mineral Acids: While aromatic nitriles are more stable than inorganic cyanides, mixing with concentrated acids (HCl, H2SO4) creates a risk of hydrolysis or instability.[1]
The "Red Flag" Labeling Protocol
Every container holding this waste must bear a label explicitly stating:
"CONTAINS ORGANIC CYANIDE / NITRILE & ORGANIC ACID"
This specific wording alerts downstream waste handlers (who may not be chemists) to the potential risks during bulking or incineration.
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, weighing paper, contaminated gloves, spill debris.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Collection: Transfer solid waste directly into the container. Do not use "sharps" containers unless needles are present.
-
Labeling: Apply the hazardous waste label. Check "Toxic" and "Irritant". Write the full chemical name.
-
Storage: Close the lid tightly. Store in the Solid Organic Waste satellite accumulation area.
-
Disposal Path: Hand over to EHS for Lab Pack Incineration .
Scenario B: Liquid Waste (Mother Liquors / Rinsates)
Applicability: Compound dissolved in DMSO, Methanol, DCM, or Ethyl Acetate.[1]
-
Solvent Identification: The disposal path is dictated by the solvent, but the hazard is dictated by the solute.
-
Segregation:
-
Concentration Alert: If the concentration of the nitrile exceeds 5%, do not bulk into 55-gallon drums without EHS approval. High concentrations of nitriles can interfere with certain fuel-blending operations.
-
Action: Keep as a separate bottle stream if >5% w/v.
-
-
pH Check: Ensure the waste solution is not extremely acidic (pH < 2). If it is, neutralize slowly with bicarbonate before adding to the organic waste carboy to prevent drum corrosion, unless your facility has a dedicated "Acidic Organic" stream.[1]
Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Caption: Figure 1. Waste segregation logic flow ensuring high-concentration nitrile solutions are isolated from bulk fuel blending streams.
Emergency Contingencies: Spill Management
In the event of a spill, the dual nature of the compound requires a specific cleanup protocol to avoid generating HCN or spreading corrosive dust.[1]
-
Evacuate & Ventilate: If the spill is significant (>10g) or airborne dust is visible, evacuate the immediate area.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and N95 or P100 respirator (if powder) or full-face shield (if liquid).[1]
-
Dry Spill (Powder):
-
Do NOT use a brush (creates dust).
-
Cover with a wet paper towel (to dampen) or use a HEPA vacuum dedicated to hazardous chemicals.
-
Scoop into a wide-mouth jar.
-
-
Wet Spill (Solution):
-
Decontamination: Wipe surfaces with a mild alkaline solution (pH 8-9) to neutralize any residual acid, followed by water.
Regulatory & Compliance Notes (RCRA)
-
Waste Classification: This material is generally not "P-listed" (acutely hazardous specific list) unless it is a specific commercial formulation. However, it must be treated as Characteristic Hazardous Waste due to toxicity and corrosivity.[1]
-
Destruction Efficiency: The presence of the Nitrogen-Carbon bond requires incineration facilities equipped with afterburners and scrubbers to manage NOx emissions.
-
EPA Waste Code Suggestion:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link][1]
-
PubChem. (2023). Compound Summary: Cyclobutanecarboxylic acid derivatives. National Library of Medicine. [Link]
A Researcher's Guide to the Safe Handling of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, a compound of interest in various research applications, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence.
Understanding the Inherent Hazards: A Functional Group Analysis
The primary hazards associated with 1-(4-Cyanophenyl)cyclobutanecarboxylic acid stem from its two key functional groups: the cyanophenyl (nitrile) group and the cyclobutanecarboxylic acid group.
-
Carboxylic Acids: This functional group can cause irritation to the skin and eyes.[1][2] Concentrated forms of carboxylic acids can be corrosive, leading to severe skin burns and eye damage.[3] Inhalation of dust or aerosols may also cause respiratory tract irritation.[4] It is also important to note that carboxylic acids should not be stored in metal cabinets due to their corrosive nature.[1]
-
Nitrile Compounds: The cyano (-C≡N) group presents a potential for toxicity. While not all nitriles are acutely toxic, some can release cyanide in the body. Therefore, it is crucial to prevent exposure through all routes: inhalation, ingestion, and skin contact. Protective measures are critical when handling these compounds.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Protocol
A proactive and comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile Gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including acids and solvents.[5][6][7] They are also more puncture-resistant than latex gloves.[5] For handling concentrated solutions or for prolonged tasks, consider double-gloving or using heavy-duty nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes | Chemical Safety Goggles | Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[8] |
| Face | Face Shield (in addition to goggles) | When there is a significant risk of splashes, such as when transferring large volumes or working with heated solutions, a face shield worn over safety goggles provides an additional layer of protection for the entire face. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect against incidental skin contact and to keep personal clothing clean. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[9] |
| Feet | Closed-toe Shoes | Permeable footwear such as sandals or cloth shoes are strictly prohibited in the laboratory. Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a well-defined operational and disposal plan is critical for minimizing risk and ensuring a safe laboratory environment.
Pre-Operational Workflow
-
Designated Work Area: All work with 1-(4-Cyanophenyl)cyclobutanecarboxylic acid should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.[8]
-
Gather all Materials: Before starting any procedure, ensure that all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review the Protocol: Thoroughly review the experimental protocol and identify any steps with a higher risk of exposure.
Pre-Operational Safety Workflow
Safe Handling and Experimental Procedures
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transferring: When weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Running Reactions: Conduct all reactions within the fume hood. Ensure that the reaction vessel is properly secured and that any potential pressure buildup is safely managed.
-
Post-Reaction Work-up: Handle all post-reaction mixtures with the same level of caution as the starting material.
Waste Disposal Protocol
Proper waste disposal is a critical final step in the safe handling of any chemical.
-
Segregation of Waste: All waste contaminated with 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, including gloves, filter paper, and empty containers, must be segregated into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Chemical Waste Disposal Workflow
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[12] Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By integrating these principles of hazard awareness, diligent use of personal protective equipment, and strict adherence to operational and emergency protocols, researchers can confidently and safely handle 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Retrieved from [Link]
-
What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment - OSHA. (n.d.). Retrieved from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved from [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26). Retrieved from [Link]
-
SAFETY DATA SHEET - CATO Research Chemicals Inc. (n.d.). Retrieved from [Link]
-
1307837-71-3 - Safety Data Sheet. (2025, August 8). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. gpisupply.com [gpisupply.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
